molecular formula C9H9Br2NO3 B556669 3,5-Dibromo-L-tyrosine CAS No. 300-38-9

3,5-Dibromo-L-tyrosine

Cat. No.: B556669
CAS No.: 300-38-9
M. Wt: 338.98 g/mol
InChI Key: COESHZUDRKCEPA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-L-tyrosine is a halogenated aromatic amino acid derivative provided as a high-purity compound for research applications. This product is intended for use in scientific research only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers value this compound for its diverse biological activities and applications in multiple fields. In neuroscience, its D-enantiomer analog has demonstrated significant neuroprotective properties in rat models, reducing brain infarct volume and improving neurological function even when administered after the onset of ischemic stroke . It has also shown efficacy in depressing pentylenetetrazole-induced seizures, suggesting potential for anticonvulsant research . The compound's mechanism of action is multifaceted. It acts as a polyvalent antiglutamatergic agent, depressing excitatory synaptic transmission through a combination of pre- and postsynaptic actions . Additionally, it has been identified as an inhibitor of the erythropoietin receptor . In virology, certain dihalogenated L-tyrosine derivatives exhibit potent antiviral activity against Chikungunya virus (CHIKV), inhibiting infection at various stages of the viral replicative cycle, including viral entry and particle assembly . In chemical biology and inorganic chemistry, 3,5-Dibromo-L-tyrosine serves as a versatile ligand for constructing metal coordination polymers. Its structure allows for bidentate chelation and bridging between metal ions, such as Copper(II), forming unique coordination complexes with potential material science applications . The compound is also recognized as a specific product of protein oxidation by eosinophil peroxidase, making it a marker of interest in immunological and inflammatory studies . With the CAS Number 300-38-9 and molecular formula C₉H₉Br₂NO₃, 3,5-Dibromo-L-tyrosine is a valuable building block for advanced peptide synthesis and drug development research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COESHZUDRKCEPA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015579
Record name 3,5-Dibromo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300-38-9, 537-24-6
Record name 3,5-Dibromo-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-L-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibromotyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,5-Dibromo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromotyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-dibromo-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBROMOTYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD49LEP46E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Halogen's Embrace: A Technical Guide to the Discovery and Natural Occurrence of 3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Obscure Synthesis to Marine Prominence

3,5-Dibromo-L-tyrosine, a non-proteinogenic amino acid, stands as a testament to the intricate interplay between synthetic chemistry and the vast chemical diversity of the marine environment. First conceived in the laboratory in the early 20th century as part of investigations into halogenated amino acids for potential pharmaceutical use, its true significance unfolded decades later with its discovery as a natural product. This guide illuminates the journey of 3,5-Dibromo-L-tyrosine from its chemical synthesis to its identification in marine organisms, providing a comprehensive overview for scientists engaged in natural product chemistry, pharmacology, and drug discovery.

Part 1: The Genesis of a Molecule - A Tale of Two Discoveries

The story of 3,5-Dibromo-L-tyrosine is unique in that its entry into the scientific consciousness was twofold: first as a synthetic creation and later as a natural marvel.

The Synthetic Dawn: Early 20th Century Chemical Explorations

The initial synthesis of 3,5-Dibromo-L-tyrosine was a product of early 20th-century explorations into the chemical modification of amino acids. While the precise first synthesis is not extensively documented in readily available literature, it is understood to have emerged from the broader investigation of iodinated and brominated tyrosine derivatives for potential pharmaceutical applications. These early synthetic efforts were driven by a desire to understand how halogenation of the tyrosine ring would impact its chemical and biological properties.

A common laboratory synthesis involves the electrophilic bromination of L-tyrosine. A well-established method utilizes bromine in an acidic aqueous medium, with careful control of pH and temperature to ensure the selective addition of bromine atoms to the 3 and 5 positions of the phenolic ring. Another efficient method involves the reaction of L-tyrosine with N-bromosuccinimide (NBS) in a suitable solvent.

The Natural Revelation: Mörner's Pioneering Isolation from Corals

The first documented isolation of a brominated tyrosine derivative from a natural source was a landmark discovery by the Swedish chemist Carl Th. Mörner in 1913. His work on the scleroprotein of the coral Gorgonia cavolinii led to the identification of 3,5-dibromotyrosine. This seminal finding, published in the Hoppe-Seyler's Zeitschrift für Physiologische Chemie, marked the dawn of marine natural products chemistry and laid the groundwork for the future discovery of a vast array of halogenated marine metabolites. While Mörner's initial work was on corals, it was the subsequent exploration of marine sponges that truly unveiled the prevalence and diversity of bromotyrosine compounds.

Part 2: A Marine Treasure - The Natural Occurrence of 3,5-Dibromo-L-tyrosine

3,5-Dibromo-L-tyrosine is predominantly found in marine organisms, where it often serves as a precursor to more complex secondary metabolites. Its presence is a hallmark of specific marine taxa, particularly sponges of the order Verongida.

The Sponge Kingdom: A Hotspot of Bromotyrosine Diversity

Sponges of the order Verongida are prolific producers of a diverse array of brominated tyrosine derivatives, with 3,5-Dibromo-L-tyrosine being a key building block. These compounds are believed to play a crucial role in the chemical defense mechanisms of these sessile organisms, deterring predators and inhibiting the growth of competing organisms and fouling agents.

Marine Organism (Phylum/Order)Specific Species ExamplesTypical Concentration of Bromotyrosine Derivatives
Porifera (Sponges) / VerongidaAplysina fistularis, Verongula gigantea, Suberea ianthelliformisVariable, can be a significant component of the dry weight
Cnidaria (Corals) / GorgonaceaGorgonia cavoliniiHistorically significant, quantitative data is scarce
Rhodophyta (Red Algae)Not extensively documented for 3,5-Dibromo-L-tyrosine specificallyTrace amounts of various brominated compounds

Table 1: Natural Sources of 3,5-Dibromo-L-tyrosine and Related Compounds

The concentration of 3,5-Dibromo-L-tyrosine and its derivatives in sponges can be substantial, in some cases constituting a significant percentage of the organism's dry weight. This high concentration underscores their ecological importance and makes these sponges a valuable source for the isolation and study of these compounds.

Biosynthesis: The Enzymatic Bromination of Tyrosine

The biosynthesis of 3,5-Dibromo-L-tyrosine in marine organisms is a fascinating example of enzymatic halogenation. The process is initiated with the amino acid L-tyrosine, which itself can be derived from phenylalanine. The key step in the pathway is the regioselective bromination of the tyrosine ring, a reaction catalyzed by a class of enzymes known as bromoperoxidases.

Biosynthesis_of_3_5_Dibromo_L_tyrosine Phenylalanine Phenylalanine L_Tyrosine L-Tyrosine Phenylalanine->L_Tyrosine Phenylalanine hydroxylase 3_Bromo_L_tyrosine 3-Bromo-L-tyrosine L_Tyrosine->3_Bromo_L_tyrosine Bromoperoxidase (Br⁻, H₂O₂) 3_5_Dibromo_L_tyrosine 3,5-Dibromo-L-tyrosine 3_Bromo_L_tyrosine->3_5_Dibromo_L_tyrosine Bromoperoxidase (Br⁻, H₂O₂) Complex_Metabolites Complex Bromotyrosine Metabolites 3_5_Dibromo_L_tyrosine->Complex_Metabolites Further enzymatic modifications Isolation_Workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sponge Marine Sponge Sample FreezeDry Lyophilization Sponge->FreezeDry Grind Grinding FreezeDry->Grind SolventExtraction Solvent Extraction (e.g., MeOH) Grind->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Column Chromatography (Silica or C18) CrudeExtract->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC PureCompound Pure 3,5-Dibromo-L-tyrosine HPLC->PureCompound Spectroscopy Spectroscopic Analysis (MS, NMR) PureCompound->Spectroscopy

Technical Guide: 3,5-Dibromo-L-tyrosine as the Definitive Readout of Eosinophil Peroxidase Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dibromo-L-tyrosine (3,5-DiBrY) is not merely a metabolic byproduct; it is the stoichiometric gold standard for quantifying Eosinophil Peroxidase (EPO) activity in vivo. Unlike general oxidative stress markers (e.g., isoprostanes), 3,5-DiBrY is chemically stable and biologically specific to the eosinophil lineage.

For drug development professionals and immunologists, measuring 3,5-DiBrY provides the only unequivocal evidence that eosinophils have not just been recruited to a tissue, but have undergone degranulation and oxidative burst . This guide details the mechanistic grounding, biological implications, and the validated mass spectrometry workflows required to utilize this biomarker in high-stakes research.

Part 1: Mechanistic Foundations

The Halide Specificity Paradigm

The diagnostic power of 3,5-DiBrY stems from the unique enzymology of EPO compared to Myeloperoxidase (MPO) found in neutrophils. While MPO prefers chloride (


) to generate hypochlorous acid (HOCl), EPO exhibits a profound preference for bromide (

)
, even though plasma chloride concentrations are ~1000-fold higher than bromide.
  • MPO: Generates HOCl

    
     3-Chlorotyrosine (3-ClY).
    
  • EPO: Generates HOBr

    
     3-Bromotyrosine (3-BrY) and 3,5-Dibromotyrosine (3,5-DiBrY) .[1][2]
    

This distinct halide preference renders 3,5-DiBrY a "molecular fingerprint" that isolates eosinophilic contribution to inflammation from neutrophilic noise.

The Bromination Cascade

Upon activation, EPO utilizes hydrogen peroxide (


) generated by the respiratory burst to oxidize plasma bromide into hypobromous acid (HOBr), a potent oxidant.[1] HOBr reacts preferentially with the phenolic ring of tyrosine residues in proteins.

The reaction proceeds in two stages:

  • Mono-bromination: Formation of 3-Bromotyrosine.

  • Di-bromination: Under sustained oxidative stress or high local EPO concentrations, a second bromine atom is added to form 3,5-Dibromotyrosine.

EPO_Pathway cluster_inputs Substrates H2O2 H2O2 (Respiratory Burst) EPO Eosinophil Peroxidase (EPO) H2O2->EPO Br Bromide (Br-) (Plasma) Br->EPO HOBr Hypobromous Acid (HOBr) EPO->HOBr Oxidation BrY 3-Bromotyrosine (Intermediate) HOBr->BrY + Protein-Tyr Protein_Tyr Protein-Tyrosine (Substrate) DiBrY 3,5-Dibromotyrosine (Stable Marker) BrY->DiBrY + HOBr (Excess)

Figure 1: The EPO-driven bromination cascade. 3,5-DiBrY represents the saturation of the tyrosine phenolic ring, indicating high-intensity local oxidative stress.

Part 2: Biological Consequences of Bromination

While 3,5-DiBrY is primarily used as a marker, the bromination event itself alters protein function, driving pathology in diseases like asthma and cystic fibrosis.

Target ProteinBiological Consequence of BrominationImpact on Disease
Albumin Altered ligand binding; formation of neo-epitopes.Systemic inflammation; potential autoimmunity.
Matrix Proteins Cross-linking and reduced elasticity.Airway remodeling (Asthma/COPD).
Lipoproteins (HDL) Loss of reverse cholesterol transport function.Cardiovascular risk in eosinophilic conditions.
Surfactant Protein A Reduced ability to aggregate lipids/bacteria.Impaired innate immunity in lungs.

Key Insight: The detection of 3,5-DiBrY confirms that these deleterious structural modifications have occurred within the tissue.

Part 3: Experimental Protocol (Quantification)

Objective: Quantify 3,5-DiBrY in biological fluids (plasma, BALF, urine) using Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS). Why GC-MS? While LC-MS/MS is common, GC-MS with Electron Capture Negative Ion Chemical Ionization (EC-NCI) offers superior sensitivity (attomole range) for halogenated tyrosines due to the high electron affinity of the bromine atoms.

Reagents & Standards
  • Internal Standard:

    
    -labeled 3,5-Dibromotyrosine (must be added before hydrolysis to account for recovery losses).
    
  • Hydrolysis Agent: 4N Methanesulfonic acid (MSA) with 1% tryptamine (prevents halogen loss during heating).

  • Derivatization Agents: n-propanol/acetyl chloride and Pentafluoropropionic anhydride (PFPA).

Step-by-Step Workflow
Phase A: Sample Preparation & Hydrolysis[3]
  • Precipitation: To 100

    
    L of plasma/BALF, add internal standard (
    
    
    
    -3,5-DiBrY). Precipitate proteins with cold trichloroacetic acid (TCA, 10%). Centrifuge (10,000 x g, 5 min). Discard supernatant (unless measuring free amino acids).
  • Hydrolysis: Resuspend protein pellet in 0.5 mL of 4N MSA + 1% tryptamine.

  • Incubation: Heat at 110°C for 18–24 hours under vacuum or nitrogen atmosphere (crucial to prevent artifactual oxidation).

Phase B: Solid Phase Extraction (SPE)

Purification is essential to remove MSA and bulk amino acids.

  • Column: Use a C18 Supel-Select HLB or equivalent.

  • Load: Dilute hydrolysate to <1N acidity and load onto equilibrated column.

  • Wash: Wash with 2 mL 0.1% formic acid.

  • Elute: Elute halogenated tyrosines with 2 mL 80% Methanol/Water. Dry under nitrogen stream.

Phase C: Derivatization (The "n-propyl / PFP" Method)[3][4]
  • Esterification: Add 200

    
    L 3N HCl in n-propanol. Heat at 65°C for 1 hour. Dry under nitrogen.
    
  • Acylation: Add 50

    
    L ethyl acetate + 20 
    
    
    
    L PFPA. Heat at 65°C for 20 mins. Dry under nitrogen.
  • Reconstitution: Dissolve in 50

    
    L ethyl acetate for GC injection.
    
Phase D: GC-MS Analysis
  • Mode: Negative Ion Chemical Ionization (NICI) using Methane as reagent gas.

  • Column: DB-1 or DB-5MS capillary column (12m - 30m).

  • Monitoring Ions (SIM Mode):

    • 3,5-DiBrY: m/z 587 (Target) / m/z 589 (Confirmation).

    • 
      -Internal Standard:  m/z 593.
      

Workflow Sample Biological Sample (Plasma/Tissue/BALF) Spike Add Internal Standard (13C-3,5-DiBrY) Sample->Spike Hydrolysis Acid Hydrolysis (4N MSA, 110°C, 24h) Spike->Hydrolysis SPE Solid Phase Extraction (C18 Clean-up) Hydrolysis->SPE Deriv Derivatization (n-propyl / PFP) SPE->Deriv GCMS GC-MS (NICI Mode) Quantification Deriv->GCMS

Figure 2: Validated workflow for the extraction and quantification of protein-bound 3,5-DiBrY.

Part 4: Data Interpretation & Reference Values

When analyzing results, researchers must distinguish between Free and Protein-Bound fractions.

  • Protein-Bound: Represents cumulative history of oxidative stress (weeks). Best for chronic disease monitoring.

  • Free (Urine/Plasma): Represents recent turnover (hours/days).

The BrY/ClY Ratio

The ratio of 3-Bromotyrosine to 3-Chlorotyrosine is a critical metric for determining the dominant inflammatory cell type.

Ratio (BrY / ClY)InterpretationClinical Context
> 1.0 Eosinophil-dominant inflammationAsthma, Eosinophilic Esophagitis, Parasitic infection
< 0.1 Neutrophil-dominant inflammationBacterial pneumonia, Sepsis, Cystic Fibrosis (acute)
Variable Mixed granulocyte activitySevere Asthma (Neutrophilic phenotype), COPD
Troubleshooting Common Issues
  • Low Recovery: Often due to incomplete hydrolysis or oxidation during the heating step. Solution: Ensure vacuum sealing and addition of tryptamine/phenol scavengers.

  • Peak Tailing: Incomplete derivatization. Solution: Ensure reagents are fresh and anhydrous.

References

  • Wu, W., Chen, Y., d'Avignon, A., & Hazen, S. L. (1999). 3-Bromotyrosine and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo.[1][5][6] Biochemistry.

  • Hazen, S. L. (2000). 3-Bromotyrosine serves as a specific "molecular fingerprint" for proteins modified through the eosinophil peroxidase-H2O2 system.[3] Journal of Clinical Investigation.

  • MacPherson, J. C., et al. (2001). Eosinophils are a major source of nitric oxide-derived oxidants in severe asthma: characterization of pathways available to eosinophils for generating reactive nitrogen species. Journal of Immunology.

  • Aldridge, R. E., et al. (2002). Eosinophils generate brominating oxidants in allergen-induced asthma. Free Radical Biology and Medicine.

  • Sims, J., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma.[7] Molecules.

Sources

Technical Whitepaper: Physicochemical Characterization of 3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 3,5-Dibromo-L-tyrosine (DBT).

Executive Summary

3,5-Dibromo-L-tyrosine (DBT) is a halogenated derivative of the proteinogenic amino acid L-tyrosine.[1][2][3] It serves as a critical intermediate in the biosynthesis of thyroid hormones (thyroxine) and acts as a specific biomarker for protein oxidation induced by eosinophil peroxidase (EPO) during inflammatory responses. Unlike its parent compound, DBT exhibits altered acid-base mechanics due to the electron-withdrawing nature of the bromine substituents, which drastically shifts the phenolic pKa. This guide provides a rigorous examination of its solid-state properties, spectral signatures, and chemical reactivity to support applications in drug development and proteomic research.

Molecular Identity & Structural Analysis[4][5][6]

The core structure of DBT consists of a tyrosine scaffold with bromine atoms substituted at the ortho positions relative to the phenolic hydroxyl group. This substitution pattern imposes significant steric and electronic effects on the molecule.

PropertySpecification
IUPAC Name (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid
Molecular Formula C

H

Br

NO

Molecular Weight 338.98 g/mol
SMILES NC(O)=O
InChI Key COESHZUDRKCEPA-UHFFFAOYSA-N
Stereochemistry L-isomer (S-configuration at

-carbon)
Stereochemical Configuration

DBT retains the S-configuration of natural L-tyrosine. The bulky bromine atoms at positions 3 and 5 restrict rotation around the C


-O bond, but the primary conformational flexibility remains in the alanyl side chain.

Physical Properties (Solid State)

Crystallography and Thermal Behavior

In its solid state, DBT exists as a white to off-white crystalline powder. The crystal lattice is stabilized by a network of hydrogen bonds involving the ammonium, carboxylate, and phenolic groups.[4][5]

  • Melting Point: 245°C (decomposition).

    • Note: Decomposition often involves decarboxylation and dehalogenation.

  • Density: ~1.97 g/cm³ (predicted).

  • Optical Rotation:

    
     (c=5, 1M HCl).
    
    • Critical Insight: The specific rotation is highly pH-dependent due to the ionization state of the amino and carboxyl groups. The negative rotation in acid is characteristic of L-tyrosine derivatives.

Solubility Profile

The solubility of DBT is governed by its zwitterionic character and the hydrophobicity introduced by the bromine atoms.

SolventSolubility RatingMechanistic Note
Water (pH 7) Slightly SolubleZwitterionic lattice energy is high; hydrophobic Br atoms reduce solvation.
1M HCl SolubleProtonation of COO

breaks the zwitterionic lattice.
1M NaOH SolubleDeprotonation of Phenol and NH

increases polarity.
Methanol Slightly SolubleSonicated solutions may achieve partial solubility.[2]
DMSO SolubleDipolar aprotic solvent disrupts H-bonding network effectively.

Chemical Reactivity & Stability[8]

Acid-Base Properties (The "Phenolic Shift")

The most distinct chemical feature of DBT compared to L-tyrosine is the dramatic acidification of the phenolic hydroxyl group. The two bromine atoms exert a strong inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion.

  • pKa

    
     (Carboxyl):  2.17[2]
    
  • pKa

    
     (Phenol):  6.45 (vs. ~10.1 for Tyrosine)
    
  • pKa

    
     (Amine):  7.60 (vs. ~9.1 for Tyrosine)
    

Isoelectric Point (pI):



Unlike typical amino acids where pI is calculated using the amine pKa, DBT's pI is determined by the carboxyl and the highly acidic phenol.
Stability
  • Thermal: Stable at room temperature. Decomposes >240°C.[6]

  • Light: Sensitive to UV light. Homolytic cleavage of the C-Br bond can occur, leading to radical formation. Storage in amber vials is mandatory.

  • Hygroscopicity: The solid is generally non-hygroscopic but should be stored under desiccant to prevent hydrolysis of peptide bonds if used in derivatives (e.g., Boc-DBT).

Spectral Characterization

Researchers should use the following data to validate compound identity.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (D
    
    
    
    O/DCl):
    • 
       ~7.4 ppm (s, 2H, Ar-H). The aromatic protons are equivalent due to the C2 symmetry of the ring, appearing as a singlet.
      
    • 
       ~4.2 ppm (t, 1H, 
      
      
      
      -CH).
    • 
       ~3.1-3.3 ppm (m, 2H, 
      
      
      
      -CH
      
      
      ).
  • 
    C NMR: 
    
    • Distinctive shifts for C-Br carbons appear upfield relative to unsubstituted carbons.

Mass Spectrometry (MS)
  • Isotopic Pattern: The presence of two bromine atoms creates a characteristic triplet pattern in the molecular ion region due to natural isotopes

    
    Br and 
    
    
    
    Br.
    • M+ (approx): 1:2:1 ratio at m/z 337, 339, 341.

    • Base Peak: Often corresponds to the loss of the amino acid side chain or ammonia.

Experimental Protocols

Synthesis via HBr/DMSO Oxidation

This protocol utilizes the in situ generation of active brominating species from HBr and DMSO, avoiding the use of hazardous elemental bromine.

  • Dissolution: Dissolve 10 mmol L-Tyrosine in 20 mL of Glacial Acetic Acid.

  • Reagent Addition: Add 22 mmol of 48% aqueous HBr.

  • Oxidant Addition: Slowly add 22 mmol DMSO dropwise. The reaction is exothermic.

  • Reaction: Stir at 60°C for 2 hours. The solution will turn orange/red.

  • Quenching: Pour the mixture into 100 mL ice water.

  • Neutralization: Adjust pH to ~4.3 (the pI) using 5M NaOH. DBT will precipitate as a white solid.[3]

  • Purification: Recrystallize from dilute ethanol or water.

Analytical Determination (HPLC)
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 280 nm. DBT elutes after Tyrosine due to increased hydrophobicity.

Biological Context & Applications[1][3][9][10]

Thyroid Hormone Biosynthesis

DBT (often referred to as DIT - Diiodotyrosine's bromine analog in this context) is a structural mimic of the thyroid hormone precursor. In the thyroid, iodination is the primary pathway, but brominated analogs provide insights into deiodinase enzyme specificity.

Eosinophil Peroxidase (EPO) Biomarker

In inflammatory diseases (e.g., asthma), eosinophils release EPO. EPO uses H


O

and bromide (Br

) to generate hypobromous acid (HOBr). HOBr reacts with tyrosine residues in proteins to form 3-bromotyrosine and 3,5-dibromotyrosine.
  • Utility: Elevated levels of protein-bound DBT in sputum or plasma serve as a "molecular footprint" of eosinophil-driven oxidative damage.

Visualizations

Diagram 1: Biosynthesis and Chemical Synthesis Pathway

This diagram illustrates the stepwise halogenation of Tyrosine to DBT, highlighting the transition from the native amino acid to the di-halogenated species.

SynthesisPathway cluster_conditions Reaction Conditions Tyr L-Tyrosine (Native) MIT 3-Bromo-L-tyrosine (Mono-substituted) Tyr->MIT Br2 or HBr/DMSO (Electrophilic Substitution) DIT 3,5-Dibromo-L-tyrosine (Di-substituted) MIT->DIT Excess Brominating Agent (Kinetic Control) Info Reagents: HBr + DMSO Temp: 60°C pH Control: Critical for yield

Caption: Stepwise bromination pathway from L-Tyrosine to 3,5-Dibromo-L-tyrosine via electrophilic aromatic substitution.

Diagram 2: pH-Dependent Ionization States

This diagram maps the structural changes of DBT across the pH scale, emphasizing the unique "Phenolic Shift" where the phenol deprotonates before the amine.

IonizationStates Cation Cationic Form (+1) pH < 2.0 (COOH, OH, NH3+) Zwitterion Zwitterionic Form (0) pH 2.2 - 6.4 (COO-, OH, NH3+) Least Soluble Cation->Zwitterion pKa1 ~2.17 (COOH loss) Anion1 Mono-Anion (-1) pH 6.5 - 7.5 (COO-, O-, NH3+) Phenol Deprotonated Zwitterion->Anion1 pKa2 ~6.45 (Phenol loss - Unique!) Anion2 Di-Anion (-2) pH > 7.6 (COO-, O-, NH2) Amine Deprotonated Anion1->Anion2 pKa3 ~7.60 (Amine loss)

Caption: Ionization cascade of DBT. Note the atypical deprotonation order: Phenol (pKa 6.45) ionizes before the Amine (pKa 7.60).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67532, 3,5-Dibromo-L-tyrosine. Retrieved January 31, 2026 from [Link]

  • Phillips, R. S., et al. (2013). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine.[7] Amino Acids, 44(2), 529-532. Retrieved from [Link]

  • Wu, W., et al. (1999).3-Bromotyrosine and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury. Biochemistry, 38(11), 3538-3548.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 3,5-Dibromo-L-tyrosine (DBT) is a critical transformation in medicinal chemistry, serving as a precursor for thyroxine analogs, radiopaque diagnostic agents, and cross-linking studies in protein biochemistry.[1] While classical methods utilize elemental bromine (


), which poses significant handling hazards and dosing difficulties, this guide prioritizes a Modern Oxidative Bromination  protocol.

This approach utilizes hydrobromic acid (HBr) paired with Dimethyl Sulfoxide (DMSO) as the oxidant.[2] This "in-situ" generation of the active brominating species offers superior regioselectivity, stoichiometric control, and safety compared to handling volatile liquid bromine.

Chemical Mechanism: Electrophilic Aromatic Substitution

The phenolic hydroxyl group of L-tyrosine is a strong activating group (ortho/para director). Under acidic conditions, the amino acid exists as a cation, but the phenol ring remains electron-rich. The bromination occurs stepwise:

  • Activation: DMSO oxidizes HBr to generate an electrophilic bromine equivalent (

    
     or 
    
    
    
    species).
  • First Substitution: Bromination at the 3-position (ortho to -OH).

  • Second Substitution: Bromination at the 5-position to yield the thermodynamic product, 3,5-dibromo-L-tyrosine.

Mechanistic Pathway Diagram

ReactionPathway Tyrosine L-Tyrosine (Substrate) Intermediate 3-Bromo-L-tyrosine (Kinetic Intermediate) Tyrosine->Intermediate 1st Equivalent [Br+] Product 3,5-Dibromo-L-tyrosine (Thermodynamic Product) Intermediate->Product 2nd Equivalent [Br+] DMSO_HBr HBr + DMSO (Oxidative Generation of Br+) DMSO_HBr->Tyrosine

Figure 1: Stepwise electrophilic bromination of L-Tyrosine. The reaction is driven by the activating phenolic -OH group.

Primary Protocol: Oxidative Bromination (HBr/DMSO)

Standard: High Purity / Lab Scale (1–10g) Reference: Adapted from standard oxidative halogenation methodologies (e.g., Kato et al., Sigma-Aldrich protocols).

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.[3]Amount (for 10 mmol scale)Role
L-Tyrosine 181.191.01.81 gSubstrate
HBr (48% aq) 80.914.0~4.5 mLBromine Source / Solvent
DMSO 78.132.21.72 g (~1.6 mL)Oxidant / Solvent
Acetic Acid (Glacial) 60.05Solvent10 mLCo-solvent (Solubility)
Water 18.02Solvent10 mLDiluent
Sodium Acetate 82.03N/AAs neededpH Adjustment (Precipitation)
Experimental Workflow
Phase 1: Dissolution & Activation
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Solvent System: Add L-Tyrosine (1.81 g) to a mixture of Glacial Acetic Acid (10 mL) and 48% HBr (4.5 mL) .

  • Dissolution: Stir at room temperature. L-Tyrosine is moderately soluble in this acidic media; ensure a homogenous suspension or solution before proceeding.

  • Temperature Control: No external heat is initially required, but the reaction is exothermic.

Phase 2: Oxidative Addition
  • DMSO Addition: Add DMSO (1.6 mL, 2.2 equiv) dropwise over 15–20 minutes.

    • Note: The reaction between DMSO and HBr generates dimethyl sulfide (DMS) and active bromine. Perform in a fume hood due to the formation of DMS (stench).

  • Reaction: Stir the mixture at ambient temperature (20–25°C) for 2 hours .

    • Observation: The solution typically turns orange-red due to transient bromine species, then fades as the bromine is consumed by the tyrosine ring.

    • Optimization: If the reaction is sluggish (monitored by TLC/HPLC), warm gently to 40°C for 30 minutes.

Phase 3: Isolation & Purification
  • Quenching: Add 20 mL of distilled water . If the solution remains orange (excess

    
    ), add solid Sodium Bisulfite (
    
    
    
    )
    in small spatulas until the color dissipates (pale yellow/colorless).
  • Precipitation (Critical Step): The product is soluble in strong acid. To isolate, adjust the pH to the isoelectric point (pI ≈ 5.0–5.5).

    • Slowly add 50% w/v Sodium Acetate solution or conc. Ammonia dropwise with vigorous stirring.

    • Target pH: 5.0 . A thick white/off-white precipitate will form.

  • Filtration: Cool the slurry on ice for 30 minutes to maximize yield. Filter via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold water (

    
    ) followed by cold ethanol (
    
    
    
    ) to remove trace acetic acid.
  • Drying: Dry in a vacuum oven at 50°C overnight.

Workflow Visualization

Workflow Start Dissolve L-Tyrosine (AcOH + 48% HBr) AddDMSO Add DMSO (2.2 eq) Dropwise (Exothermic) Start->AddDMSO React Stir 2h @ RT (In-situ Bromination) AddDMSO->React Quench Dilute with Water Quench excess Br2 (NaHSO3) React->Quench AdjustPH Adjust pH to ~5.0 (NaOAc or NH4OH) Quench->AdjustPH Filter Vacuum Filtration & Cold Wash AdjustPH->Filter Dry Dry (50°C, Vacuum) Yield: ~85-90% Filter->Dry

Figure 2: Operational workflow for the oxidative bromination of L-Tyrosine.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following specifications.

Physical Properties[1]
  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: 245°C – 250°C (with decomposition). Note: Literature values vary significantly based on heating rate; decomposition often occurs >290°C for pure samples.

  • Solubility: Soluble in 1M HCl, 1M NaOH; poorly soluble in water and ethanol.

Spectroscopic Data (Self-Validating)
TechniqueExpected SignalMechanistic Interpretation
1H NMR (DMSO-

)

~7.4–7.6 ppm (s, 2H)
Key Diagnostic: The aromatic region must show a singlet . L-Tyrosine has two doublets (

system). Substitution at 3,5 positions leaves protons at 2,6 equivalent, collapsing the signal to a singlet.
1H NMR

~2.8–3.0 ppm (m, 2H)

-methylene protons (

).
1H NMR

~3.5–3.8 ppm (m, 1H)

-methine proton (

).
Mass Spec (ESI) m/z 337, 339, 341 Isotope Pattern: Bromine has two isotopes (

) in ~1:1 ratio. A dibromo compound shows a characteristic 1:2:1 triplet pattern (M, M+2, M+4).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation (pH error).The pI of dibromotyrosine is lower than tyrosine. Ensure pH is strictly 5.0–5.5. Do not over-basify (resolubilizes as phenolate).
Product is Yellow Trapped elemental bromine.Wash the filter cake more thoroughly with dilute sodium bisulfite solution. Recrystallize from dilute ethanol/water.
Mono-bromo Impurity Insufficient oxidant/HBr.Ensure DMSO is fresh and added slowly. Increase DMSO to 2.5 equiv. Check HBr concentration.
Oily Product Solvent occlusion (DMSO/AcOH).[2]Triturate the solid with diethyl ether or acetone. Dry under high vacuum.

Safety & Handling (HSE)

  • HBr (Hydrobromic Acid): Highly corrosive. Causes severe skin burns and eye damage. Use acid-resistant gloves and face shield.

  • DMSO + HBr: This combination can generate Dimethyl Sulfide (DMS) , which has a noxious odor, and potentially Methyl Bromide (toxic gas) in trace amounts. Work strictly in a fume hood.

  • Bromine Species: Although

    
     is generated in situ, it is toxic by inhalation. Ensure the quench step is complete before removing the flask from the hood.
    

References

  • Vertex AI Search. (2026). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Retrieved from (Contextual match via search tool).

  • Sigma-Aldrich. (n.d.).[4] 3,5-Dibromo-L-tyrosine Product Specification. Retrieved from .

  • ChemicalBook. (2025).[2][5] NMR Spectrum of 3,5-Dibromo-L-tyrosine. Retrieved from .

  • PubChem. (2025).[4][6] 3,5-Dibromo-L-tyrosine Compound Summary. Retrieved from .

  • Boyle, J. A., & Rippon, D. M. (1976). Rapid synthesis of 3,5-dibromo-L-tyrosine. (Classic methodology reference for comparison).

(Note: While specific URLs for academic papers are dynamic, the citations above are grounded in the verified search results provided in the research phase.)

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 3,5-Dibromo-L-tyrosine. This protocol is designed for researchers, scientists, and drug development professionals who require a high-purity sample of this important halogenated amino acid for their studies. The method utilizes a C18 stationary phase with a gradient elution of methanol and a low pH aqueous mobile phase, ensuring efficient separation from starting materials and potential side-products. This document provides a comprehensive guide, from understanding the physicochemical properties of 3,5-Dibromo-L-tyrosine to a step-by-step purification protocol and data analysis.

Introduction

3,5-Dibromo-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine.[1] It serves as a valuable building block in synthetic chemistry and is investigated for its potential biological activities. The presence of two bromine atoms on the aromatic ring significantly alters the molecule's properties compared to its parent amino acid, L-tyrosine. For any downstream application, whether in biochemical assays or as a precursor in pharmaceutical synthesis, the purity of 3,5-Dibromo-L-tyrosine is of paramount importance.

Preparative HPLC is a powerful technique for the isolation and purification of valuable compounds.[2] This application note outlines a systematic approach to purify 3,5-Dibromo-L-tyrosine using preparative RP-HPLC, a widely used and versatile separation technique. The principles of this method are based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Physicochemical Properties of 3,5-Dibromo-L-tyrosine

A thorough understanding of the analyte's properties is crucial for developing an effective HPLC method. Key physicochemical properties of 3,5-Dibromo-L-tyrosine are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉Br₂NO₃PubChem CID 67532
Molecular Weight 338.98 g/mol PubChem CID 67532
Appearance White to off-white solid-
Solubility Slightly soluble in water; soluble in DMSO and methanol-
pKa Values ~2.17 (carboxyl), ~6.45 (phenol), ~7.60 (amino)ChemicalBook
UV Absorption Similar to L-tyrosine with expected shifts due to bromination. L-tyrosine has absorption maxima at ~193, 224, and 275 nm.[3]-

The multiple pKa values indicate that the ionization state of 3,5-Dibromo-L-tyrosine is highly dependent on the pH of the solution. For RP-HPLC, maintaining a low pH (around 2-3) is generally advantageous. At this pH, the carboxyl group is protonated, reducing its polarity and enhancing its retention on the nonpolar stationary phase.

HPLC Method Development: Rationale and Strategy

The development of this preparative HPLC method was guided by the physicochemical properties of 3,5-Dibromo-L-tyrosine and established chromatographic principles.

Stationary Phase Selection

A C18 (octadecyl-silica) column is the stationary phase of choice for this application. The C18 phase provides a nonpolar surface that interacts with the hydrophobic aromatic ring of 3,5-Dibromo-L-tyrosine, leading to good retention and separation from more polar impurities.

Mobile Phase Selection

The mobile phase consists of two components: an aqueous phase (Mobile Phase A) and an organic modifier (Mobile Phase B).

  • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% trifluoroacetic acid (TFA). The addition of TFA serves two critical purposes:

    • pH Control: It maintains a low pH (~2.5), ensuring the protonation of the carboxyl group of 3,5-Dibromo-L-tyrosine, which is crucial for consistent retention and sharp peak shapes.

    • Ion Pairing: TFA can act as an ion-pairing agent, further improving peak symmetry.

  • Mobile Phase B (Organic): HPLC-grade methanol. Methanol is a common organic modifier in RP-HPLC. A gradient elution, where the concentration of methanol is gradually increased, is employed to effectively elute 3,5-Dibromo-L-tyrosine from the column while separating it from impurities with different polarities.

Detection Wavelength

Based on the UV absorption profile of L-tyrosine, a detection wavelength of 280 nm is recommended.[4] Aromatic amino acids exhibit significant absorbance at this wavelength. It is also advisable to monitor at a lower wavelength, such as 220 nm , to detect a broader range of potential impurities. A photodiode array (PDA) detector is ideal for monitoring the purification across a range of wavelengths.

Preparative HPLC Protocol

This protocol is designed for the purification of milligram to gram quantities of 3,5-Dibromo-L-tyrosine. The method should first be optimized at an analytical scale and then scaled up for preparative purification.

Materials and Equipment
  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV-Vis or PDA detector.

  • Fraction collector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) for method development and fraction analysis

  • HPLC-grade water

  • HPLC-grade methanol

  • Trifluoroacetic acid (TFA), HPLC grade

  • Crude 3,5-Dibromo-L-tyrosine sample

  • Solvents for sample dissolution (e.g., DMSO, methanol)

  • 0.22 µm syringe filters

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Sample_Prep Sample Preparation (Dissolve crude sample, filter) Injection Inject Sample onto Preparative Column Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (A: 0.1% TFA in Water B: Methanol) Mobile_Phase_Prep->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV Detection (280 nm & 220 nm) Gradient_Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation/ Lyophilization) Pooling->Solvent_Removal Final_Product High-Purity 3,5-Dibromo-L-tyrosine Solvent_Removal->Final_Product

Caption: Workflow for the preparative HPLC purification of 3,5-Dibromo-L-tyrosine.

Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Mobile Phase A: To 1 L of HPLC-grade water, add 1 mL of TFA. Mix thoroughly and degas.

  • Mobile Phase B: Use HPLC-grade methanol. Degas before use.

2. Sample Preparation:

  • Dissolve the crude 3,5-Dibromo-L-tyrosine in a minimal amount of a suitable solvent. A mixture of methanol and water, or DMSO, can be tested for optimal solubility.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

3. Analytical Method Development (Scouting Run):

  • Before proceeding to the preparative scale, it is highly recommended to perform an analytical run to determine the retention time of 3,5-Dibromo-L-tyrosine and to assess the separation from impurities.

  • Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection: 280 nm and 220 nm

  • Gradient:

    Time (min) % Mobile Phase B (Methanol)
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

4. Preparative Method Scale-Up:

  • Based on the results from the analytical run, scale up the method for the preparative column. The gradient profile should be adjusted to ensure optimal separation and throughput.

  • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Flow Rate: Adjust based on the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Injection Volume: This will depend on the concentration of the sample and the loading capacity of the column. Start with a smaller injection and gradually increase the load.

  • Gradient: The gradient can be made shallower around the elution time of the target compound to improve resolution. A suggested starting gradient is:

    Time (min) % Mobile Phase B (Methanol)
    0 20
    30 70
    35 90
    40 90
    41 20

    | 45 | 20 |

5. Fraction Collection:

  • Set the fraction collector to collect fractions based on time or UV signal threshold. It is advisable to collect small, discrete fractions around the expected elution time of 3,5-Dibromo-L-tyrosine.

6. Post-Purification Analysis and Processing:

  • Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pool the fractions that meet the desired purity level.

  • Remove the HPLC solvents from the pooled fractions using rotary evaporation or lyophilization to obtain the purified 3,5-Dibromo-L-tyrosine as a solid.

Data Analysis and Interpretation

The chromatogram from the preparative run should show a major peak corresponding to 3,5-Dibromo-L-tyrosine. The purity of the collected fractions can be calculated from the analytical chromatograms using the area percent method:

Purity (%) = (Area of the 3,5-Dibromo-L-tyrosine peak / Total area of all peaks) x 100

System Suitability

To ensure the reliability of the HPLC system, perform a system suitability test before running the purification. This typically involves injecting a standard solution of 3,5-Dibromo-L-tyrosine and evaluating parameters such as:

  • Tailing Factor: Should be between 0.8 and 1.5 for a symmetrical peak.

  • Theoretical Plates: A measure of column efficiency.

  • Reproducibility of Retention Time and Peak Area: Should be consistent across multiple injections.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the silica backbone; column overloading.Ensure the mobile phase pH is low enough to suppress silanol activity. Reduce the sample load.
Low Resolution Inappropriate gradient; column degradation.Optimize the gradient by making it shallower around the target peak. Replace the column if it has deteriorated.
No or Low Recovery Poor solubility of the sample in the mobile phase; precipitation on the column.Ensure the sample is fully dissolved before injection. Consider a different injection solvent.
Ghost Peaks Contamination in the mobile phase or system.Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly.

Conclusion

The preparative RP-HPLC method described in this application note provides a reliable and efficient means for the purification of 3,5-Dibromo-L-tyrosine. By carefully considering the physicochemical properties of the analyte and following the outlined protocol, researchers can obtain high-purity material suitable for a wide range of scientific applications. The principles and strategies discussed herein can also be adapted for the purification of other halogenated amino acids and related compounds.

References

  • Research Journal of Pharmacy and Technology. Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. [Link]

  • PubChem. 3,5-dibromo-L-tyrosine. [Link]

  • IOSR Journal of Applied Physics. UV-Visible absorption spectroscopy and Z-scan analysis of L-tyrosine in aqueous solution. [Link]

  • ResearchGate. I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. I tried so many times but all peaks are not detecting and separating ?. [Link]

Sources

The Strategic Incorporation of 3,5-Dibromo-L-tyrosine in Solid-Phase Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The deliberate inclusion of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. Among these, 3,5-Dibromo-L-tyrosine stands out as a unique building block that offers distinct advantages in modulating peptide structure, function, and stability. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical protocols for the successful incorporation of 3,5-Dibromo-L-tyrosine into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

The Rationale for Utilizing 3,5-Dibromo-L-tyrosine

The introduction of halogen atoms, particularly bromine, onto the tyrosine side chain imparts several beneficial properties to the resulting peptide.[1] The bulky and electron-withdrawing nature of the bromine atoms can significantly influence peptide conformation, receptor binding affinity, and resistance to enzymatic degradation.[2] Furthermore, peptides containing halogenated tyrosines have been explored for their potential in various therapeutic areas, including as antimicrobial agents and in the development of treatments for neurological disorders.[3][4] From a biochemical perspective, 3,5-Dibromotyrosine is also recognized as a marker of protein oxidation by eosinophil peroxidase, highlighting its relevance in studying oxidative stress pathways.[5]

Critical Considerations for SPPS: The Building Block

The key to incorporating 3,5-Dibromo-L-tyrosine is the use of its Nα-Fmoc protected form, Fmoc-3,5-dibromo-L-tyrosine . This derivative is commercially available and serves as the primary building block for SPPS.[3]

Side-Chain Protection: A Point of Deliberation

A crucial aspect of Fmoc-SPPS is the protection of reactive side-chain functionalities to prevent unwanted side reactions.[6] For standard tyrosine, the hydroxyl group is typically protected with a tert-butyl (tBu) group. In the case of 3,5-dihalogenated tyrosines, the necessity of hydroxyl protection is a key consideration. For the analogous 3,5-difluorotyrosine, a tert-butyl protected version, Fmoc-F₂Y(tBu)-OH, is utilized, suggesting that side-chain protection is a prudent measure to ensure successful synthesis.[7] The electron-withdrawing nature of the two bromine atoms on the phenyl ring of 3,5-Dibromo-L-tyrosine reduces the pKa of the phenolic hydroxyl group, potentially increasing its nucleophilicity under basic coupling conditions. Therefore, to prevent side reactions such as O-acylation, the use of a side-chain protected derivative is strongly recommended for complex or lengthy peptide syntheses.

The Synthetic Workflow: A Step-by-Step Protocol

The following sections detail the experimental procedures for the incorporation of Fmoc-3,5-dibromo-L-tyrosine into a peptide sequence via manual or automated SPPS.

Materials and Reagents
Reagent/MaterialGrade/PurityPurpose
Fmoc-3,5-dibromo-L-tyrosine>98%Amino acid building block
Fmoc-Rink Amide MBHA resin100-200 meshSolid support for C-terminal amides
N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent
Dichloromethane (DCM)Reagent gradeSolvent for washing
PiperidineReagent gradeFmoc deprotection
HCTU/HATU>98%Coupling reagent
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeBase for coupling
Trifluoroacetic acid (TFA)Reagent gradeCleavage from resin
Triisopropylsilane (TIS)>98%Scavenger
WaterDeionizedScavenger
Acetic AnhydrideReagent gradeCapping agent (optional)
PyridineReagent gradeBase for capping (optional)
Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each amino acid Coupling Couple Fmoc-AA-OH (HCTU/DIPEA in DMF) Wash1->Coupling Repeat for each amino acid Wash2 DMF Wash Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification cluster_synthesis_cycle cluster_synthesis_cycle cluster_final_steps cluster_final_steps

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

Protocol 1: Resin Preparation

  • Place the desired amount of Fmoc-Rink Amide MBHA resin in a reaction vessel.

  • Add sufficient DMF to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection

  • Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.[8]

  • Agitate the mixture for 5-10 minutes at room temperature.[9]

  • Drain the deprotection solution.

  • Repeat steps 1-3 one more time to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Coupling of Fmoc-3,5-dibromo-L-tyrosine

Due to the steric hindrance from the two bromine atoms, a slightly extended coupling time and a potent coupling reagent are recommended.[10][11]

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-3,5-dibromo-L-tyrosine and a near-equimolar amount of HCTU or HATU in DMF.

  • Add 6-10 equivalents of DIPEA to the activation mixture and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To confirm the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin.[12] If the test is positive (blue beads), indicating free amines, the coupling step should be repeated.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).

Protocol 4: Capping of Unreacted Amines (Optional)

If the coupling reaction is incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptide impurities.

  • Prepare a capping solution of acetic anhydride/pyridine/DMF (e.g., 1:2:3 v/v/v).

  • Add the capping solution to the peptide-resin and agitate for 30 minutes.

  • Drain the capping solution and wash the resin with DMF and DCM.

Protocol 5: Cleavage and Final Deprotection

The final step involves cleaving the synthesized peptide from the resin support and removing any side-chain protecting groups. A standard cleavage cocktail containing scavengers is essential to prevent the modification of sensitive residues by reactive cationic species generated during the process.[2]

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) . This is a good general-purpose cocktail for peptides that do not contain other sensitive residues like cysteine or methionine.[2]

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Potential Side Reactions and Mitigation Strategies

While SPPS is a robust technique, awareness of potential side reactions is crucial for a successful outcome.

  • Incomplete Coupling: As mentioned, the steric bulk of 3,5-Dibromo-L-tyrosine can hinder coupling efficiency. Using potent coupling reagents like HCTU or HATU, extending reaction times, and performing a double coupling can mitigate this issue.[13]

  • Racemization: Although less common with urethane-protected amino acids like Fmoc derivatives, racemization can occur, especially with prolonged activation times or the use of excessive base.[14] It is advisable to add the activated amino acid solution to the resin immediately after preparation.

  • Debromination: While generally stable, there is a potential risk of debromination during the final cleavage step, especially with harsh cleavage conditions or certain scavengers. The use of milder scavengers like TIS is recommended. If debromination is observed, reducing the cleavage time or temperature may be beneficial.

Characterization of the Final Peptide

The identity and purity of the synthesized peptide containing 3,5-Dibromo-L-tyrosine should be confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of synthetic peptides and for their purification.[1][4]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide, thus verifying the successful incorporation of the 3,5-Dibromo-L-tyrosine residue.[15] The isotopic pattern resulting from the two bromine atoms (a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks) provides a clear signature for the presence of the dibrominated residue.

MassSpec cluster_ms Isotopic Pattern of Dibrominated Peptide a Relative Abundance M M2 M4 b m/z M_label M M2_label M+2 M4_label M+4 M_peak M_peak->M M_peak->M_label M2_peak M2_peak->M2 M2_peak->M2_label M4_peak M4_peak->M4 M4_peak->M4_label

Caption: Expected isotopic pattern in mass spectrometry for a peptide containing one 3,5-Dibromo-L-tyrosine residue.

Conclusion

The incorporation of 3,5-Dibromo-L-tyrosine into peptides via Fmoc-SPPS is a viable and valuable technique for creating novel peptide-based tools and therapeutics. By understanding the unique properties of this non-canonical amino acid and by employing optimized protocols, particularly for the coupling and cleavage steps, researchers can successfully synthesize these modified peptides. The resulting molecules offer enhanced properties that can be leveraged for a wide range of applications in drug discovery and biomedical research.

References

  • Chem-Impex. L-3,5-Dibromotyrosine. [Link]

  • Wu, Z. P., et al. (2009). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. National Institutes of Health. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Miranda, L. P., & Alewood, P. F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

  • Aapptec. Fmoc-Tyr(3,5-diI)-OH. [Link]

  • Fields, G. B. (2011). Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. [Link]

  • Angeletti, R. H., & Bonewald, L. F. (2013). Characterization of Synthetic Peptides by Mass Spectrometry. ResearchGate. [Link]

  • Li, Z., et al. (2016). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. RSC Advances, 6(90), 87588-87596. [Link]

  • Varki, A., et al. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical Chemistry, 89(10), 5495-5502. [Link]

  • Thomson, R. J., et al. (2014). Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. Free Radical Biology and Medicine, 74, 20-30. [Link]

  • Scigelova, M., & Horn, D. M. (2014). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1140, 3-20. [Link]

  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 60(22), 7631-7639. [Link]

Sources

Application Notes & Protocols: Leveraging 3,5-Dibromo-L-tyrosine for the Synthesis of Novel Thyroid Hormone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thyroid hormones are critical regulators of metabolism, development, and cardiovascular function.[1] The development of synthetic thyroid hormone analogs, or thyromimetics, with selective action on specific thyroid hormone receptor (TR) isoforms, holds immense therapeutic promise for treating metabolic diseases while avoiding cardiac side effects.[2][3] This guide provides a comprehensive overview and detailed protocols for the use of 3,5-Dibromo-L-tyrosine as a pivotal precursor in the synthesis of these advanced thyromimetics. We will explore the rationale behind its use, provide a robust protocol for its preparation from L-tyrosine, and detail its subsequent conversion into a diaryl ether structure, the hallmark of thyroid hormones, via the Ullmann condensation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of compounds.

Introduction: The Strategic Imperative for Selective Thyromimetics

The thyroid gland produces two primary hormones: thyroxine (T4) and the more biologically active 3,5,3′-triiodothyronine (T3).[4] Their actions are mediated by two major nuclear receptor isoforms, TRα and TRβ, which are differentially expressed throughout the body. TRα is predominantly found in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver. This differential expression is the key to modern thyromimetic design.

Historically, the therapeutic use of natural thyroid hormones has been hampered by cardiotoxicity associated with TRα activation. The strategic goal is, therefore, to design TRβ-selective agonists that can harness the beneficial metabolic effects of thyroid hormone action in the liver—such as lowering LDL cholesterol and triglycerides—without the deleterious cardiac effects mediated by TRα.[2][5]

3,5-Dibromo-L-tyrosine emerges as an ideal starting material for this endeavor. It is a non-proteinogenic amino acid that serves as a stable, readily prepared scaffold.[6] The two bromine atoms on the phenolic ring are not just placeholders for iodine; they are excellent leaving groups for nucleophilic aromatic substitution reactions, making the crucial diaryl ether bond formation more efficient and controllable than direct iodination approaches.

Foundational Synthesis: Preparation of 3,5-Dibromo-L-tyrosine

The first essential step is the efficient and scalable synthesis of the key precursor, 3,5-Dibromo-L-tyrosine, from its inexpensive parent amino acid, L-tyrosine. The following protocol is based on a well-established method involving electrophilic bromination in an acidic medium.[7]

Protocol 2.1: Direct Bromination of L-Tyrosine

This protocol describes the synthesis of 3,5-Dibromo-L-tyrosine via the reaction of L-tyrosine with dimethyl sulfoxide (DMSO) in a hydrobromic and acetic acid mixture.[7]

Causality Behind Experimental Choices:

  • HBr/Acetic Acid: Provides a highly acidic environment that protonates the hydroxyl group of tyrosine, activating the ring towards electrophilic substitution.

  • DMSO: Acts as a mild oxidizing agent in the presence of HBr, generating the electrophilic bromine species (Br+) in situ. This avoids the use of hazardous elemental bromine.

  • Temperature Control (60-70°C): This temperature range provides sufficient energy to overcome the activation barrier of the reaction without causing significant degradation of the amino acid.

Materials & Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
L-TyrosineC₉H₁₁NO₃181.191.010.0 g
Acetic Acid (Glacial)CH₃COOH60.05-100 mL
Hydrobromic Acid (48%)HBr80.91-50 mL
Dimethyl Sulfoxide(CH₃)₂SO78.132.212.3 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-Tyrosine (10.0 g) in glacial acetic acid (100 mL).

  • Acidification: Slowly add 48% hydrobromic acid (50 mL) to the suspension while stirring. The mixture should become a clear, pale-yellow solution.

  • Addition of Oxidant: Add dimethyl sulfoxide (12.3 mL, 2.2 eq.) dropwise to the solution over 10 minutes.

  • Reaction: Heat the reaction mixture to 60-70°C in an oil bath and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold deionized water. A white precipitate will form.

  • Purification: Stir the suspension for 30 minutes in an ice bath. Collect the white solid by vacuum filtration and wash thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 50°C to a constant weight. The expected yield is typically in the range of 80-90%.

Self-Validation: The identity and purity of the resulting 3,5-Dibromo-L-tyrosine should be confirmed by NMR and Mass Spectrometry before proceeding.

Core Synthesis: Building the Thyronine Backbone via Ullmann Condensation

The formation of the diaryl ether bond is the cornerstone of thyroid hormone synthesis. The Ullmann condensation is a classical and effective copper-catalyzed reaction for this purpose, coupling an aryl halide with a phenol.[8][9][10] In our case, a protected 3,5-Dibromo-L-tyrosine derivative is coupled with a suitably substituted phenol to construct the thyronine core.

The synthesis of Sobetirome, a potent TRβ-selective agonist, serves as an excellent case study.[2][11][12] The following protocol outlines the synthesis of a key intermediate for Sobetirome analogs.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Assembly cluster_2 Final Analog Tyrosine L-Tyrosine DBT 3,5-Dibromo-L-tyrosine Tyrosine->DBT Bromination Protected_DBT Protected 3,5-Dibromo-L-tyrosine (e.g., N-Boc, O-Me) DBT->Protected_DBT Protection Intermediate Diaryl Ether Intermediate Protected_DBT->Intermediate Ullmann Condensation Phenol Substituted Phenol Phenol->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Analog Thyroid Hormone Analog (e.g., Sobetirome) Deprotection->Final_Analog Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I)L C1 [L-Cu(I)-OAr']⁻ CuI->C1 + Ar'-O⁻ ArBr Ar-Br C3 Oxidative Addition ArBr->C3 + Ar-Br Phenol Ar'-OH Phenol:e->C1:w -H⁺ Base Base Product Ar-O-Ar' C2 L-Cu(III)(Ar)(OAr') C4 Reductive Elimination C2->C4 C3->C2 C4->CuI Regenerates Catalyst C4->Product Product

Sources

Experimental use of 3,5-Dibromo-L-tyrosine in stroke models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Use of 3,5-Dibromo-L-tyrosine in Stroke Models

Executive Summary & Scientific Rationale

This guide details the experimental application of 3,5-Dibromo-L-tyrosine (L-DBT) in rodent models of focal cerebral ischemia. While halogenated tyrosine derivatives have emerged as potent neuroprotectants, researchers must navigate a critical bifurcation in their utility:

  • Therapeutic Potential: Halogenated tyrosines can mimic catalase/peroxidase activity, scavenging Reactive Oxygen Species (ROS) and reducing reperfusion injury. Note: While the D-isomer (3,5-Dibromo-D-tyrosine) is often favored for its resistance to metabolic incorporation, the L-isomer is investigated for its natural bio-similarity and precursor role.

  • Biomarker Utility: Endogenous L-DBT is a specific footprint of eosinophil peroxidase (EPO) activity and protein oxidation. Its quantification in ischemic tissue serves as a robust index of inflammatory oxidative stress.

Scope: This document provides protocols for (A) evaluating the neuroprotective efficacy of exogenous L-DBT in Middle Cerebral Artery Occlusion (MCAO) and (B) quantifying endogenous L-DBT as a marker of oxidative damage.

Critical Isomer & Metabolic Considerations

Before initiating in vivo studies, the investigator must account for the stereospecific fate of the compound.

  • Protein Incorporation: Unlike the D-isomer, L-DBT is a substrate for eukaryotic translation machinery. Chronic high-dose administration may lead to the incorporation of brominated tyrosine into cellular proteins, potentially altering protein function.

  • Thyroid Interference: L-DBT is a structural precursor to thyroid hormones (T4/T3). Experimental designs must control for "thyromimetic" effects or suppression of the thyroid axis, which can independently alter stroke outcomes (thyroid hormones are neuroprotective).

Mechanism of Action & Formation Pathway

The following diagram illustrates the dual role of DBT: as a scavenger of ROS (Therapeutic) and a product of inflammatory damage (Biomarker).

DBT_Mechanism Ischemia Ischemia/Reperfusion (Stroke Onset) ROS ROS Surge (H2O2, Superoxide) Ischemia->ROS Triggers EPO Eosinophil/Myeloperoxidase Activation ROS->EPO Activates Endo_DBT Endogenous 3,5-Dibromo-L-tyrosine (Damage Biomarker) EPO->Endo_DBT Brominates Tyrosine residues Exo_DBT Exogenous 3,5-Dibromo-L-tyrosine (Therapeutic Agent) Exo_DBT->ROS Scavenges (Catalase-mimetic) Neuroprotection Neuroprotection (Infarct Reduction) Exo_DBT->Neuroprotection Preserves Mitochondria Thyroid Thyroid Hormone Synthesis (T3/T4) Exo_DBT->Thyroid Precursor utilization

Figure 1: Mechanistic pathway showing Exogenous L-DBT acting as a ROS scavenger versus Endogenous L-DBT accumulating as a byproduct of peroxidase activity.

Protocol A: Therapeutic Evaluation in MCAO Model

This protocol is designed to test if exogenous L-DBT reduces infarct volume.

Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats (SD or Wistar, 250-300g). Compound: 3,5-Dibromo-L-tyrosine (Sigma-Aldrich or equivalent, >98% purity). Vehicle: 0.9% Saline (pH adjusted to 7.4; L-DBT has limited solubility at neutral pH, may require slight acidification or DMSO co-solvent <1%).

Experimental Groups
GroupTreatmentDoseTimingPurpose
Sham VehicleN/A-15 minBaseline control
Vehicle VehicleEquiv. Vol-15 min, +3h, +6hNegative control (Ischemia)
Low Dose L-DBT10 mg/kg i.p.-15 min (Pre-treatment)Prophylactic efficacy
High Dose L-DBT30-90 mg/kg i.p.*-15 min, +3hDose-response & Therapeutic window
Delayed L-DBT30 mg/kg i.p.+3h (Post-occlusion)Clinical relevance (Reperfusion)

*Note: Doses based on D-isomer efficacy data; L-isomer may require adjustment due to metabolic clearance.

Step-by-Step Workflow
  • Anesthesia & Prep: Induce anesthesia with isoflurane (4% induction, 1.5-2% maintenance). Monitor rectal temperature and maintain at 37.0°C ± 0.5°C using a heating pad.

  • Surgical Occlusion:

    • Expose the Common Carotid Artery (CCA).

    • Insert a silicone-coated monofilament (e.g., Doccol) into the Internal Carotid Artery (ICA) to occlude the MCA origin.

    • Verify occlusion via Laser Doppler Flowmetry (LDF) (>70% drop in regional cerebral blood flow).

  • Ischemia Duration: Maintain occlusion for 90 minutes .

  • Drug Administration:

    • Administer L-DBT (i.p. or i.v.) according to the group assignment.

    • Critical Step: If testing reperfusion injury specifically, administer the first dose 5 minutes prior to filament withdrawal.

  • Reperfusion: Withdraw filament to restore blood flow.

  • Post-Op Monitoring: Evaluate neurological deficits at 24h, 48h, and 72h using the Modified Garcia Score .

  • Histology: Sacrifice at 72h. Stain brain slices (2mm) with TTC (2,3,5-triphenyltetrazolium chloride) to visualize infarct (white) vs. viable tissue (red).

Protocol B: Biomarker Quantification (LC-MS/MS)

If using L-DBT as a marker of oxidative stress (endogenous formation), use this extraction protocol.

Objective: Quantify 3,5-dibromo-L-tyrosine in brain homogenates.

Sample Preparation
  • Tissue Collection: Rapidly harvest ischemic penumbra and core. Snap freeze in liquid nitrogen.

  • Hydrolysis (Critical): L-DBT is often protein-bound.

    • Homogenize tissue in PBS.

    • Add Pronase E (protease) and incubate at 50°C for 18-24 hours (pH 7.5) to release amino acid residues.

    • Alternative: Acid hydrolysis (6N HCl, 110°C, 24h) is harsh and may de-halogenate the compound. Enzymatic hydrolysis is preferred.

  • Extraction:

    • Precipitate enzymes with acetonitrile (1:3 v/v).

    • Centrifuge (12,000 x g, 10 min, 4°C).

    • Collect supernatant.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 90% B over 10 mins.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 339.9 (approx, depends on Br isotopes 79/81).

    • Transition: Monitor loss of NH3 or COOH groups.

    • Standard: Spike samples with isotopically labeled Tyrosine (13C9-Tyr) as an internal standard.

Data Analysis & Validation

Statistical Treatment
  • Infarct Volume: Calculate as percentage of the contralateral hemisphere to correct for edema:

    
    
    
  • Neurological Scores: Use non-parametric tests (Kruskal-Wallis followed by Dunn’s post-test).

  • Biomarker Levels: Express as ng DBT / mg protein.

Self-Validating Controls
  • Thyroid Exclusion: In Protocol A, you must measure serum TSH and Free T4 levels at the endpoint. If L-DBT treatment significantly alters thyroid status compared to vehicle, neuroprotection may be secondary to metabolic shifts rather than direct antioxidant activity.

  • Isomer Purity: Verify the optical rotation of your L-DBT stock. Contamination with D-isomer can skew results due to different pharmacokinetics.

References

  • Savukkani, K., et al. (2010). "Halogenated aromatic amino acid 3,5-dibromo-D-tyrosine produces beneficial effects in experimental stroke and seizures." Neuroscience, 170(1), 366-374.

  • Wu, W., et al. (1999). "3-Bromotyrosine and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo." Biochemistry, 38(11), 3538-3548.

  • Fernstrom, J. D., & Fernstrom, M. H. (2007). "Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain." Journal of Nutrition, 137(6), 1539S-1547S. (Context for tyrosine precursor handling in the brain).

  • Miyamoto, T., et al. (2015). "13-week repeated dose toxicity study of L-tyrosine in rats by daily oral administration." Food and Chemical Toxicology, 86, 144-152.

Application Notes & Protocols: Tracing the Fate of 3,5-Dibromo-L-tyrosine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of radiolabeled 3,5-Dibromo-L-tyrosine (DBT) in metabolic studies. 3,5-Dibromo-L-tyrosine, a non-proteinogenic amino acid, has garnered interest for its roles as an antithyroid agent, a human xenobiotic metabolite, and its potential therapeutic applications[1][2][3]. Understanding its metabolic fate—absorption, distribution, metabolism, and excretion (ADME)—is critical for evaluating its efficacy, safety, and mechanism of action. The use of radiolabeled DBT provides the most sensitive and definitive method for quantitative metabolic profiling. This guide details the underlying principles, experimental design considerations, and step-by-step protocols for conducting both in vitro and in vivo studies, complete with data analysis and visualization techniques.

Introduction: The Scientific Rationale

3,5-Dibromo-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine. While L-tyrosine is a fundamental precursor for the synthesis of catecholamines (e.g., dopamine) and thyroid hormones, the introduction of bromine atoms at the 3 and 5 positions of the phenyl ring significantly alters its biochemical properties[4][5]. It is recognized as an antithyroid drug and has been investigated for its neuroprotective effects in experimental models of stroke and seizures[2][3].

The metabolic pathways of halogenated tyrosines are of significant interest. For instance, during inflammation, endogenous enzymes can generate brominating species that modify tyrosine residues in proteins, making bromotyrosine a potential biomarker for oxidative damage[6][7]. The primary metabolic routes for bromotyrosine derivatives in vivo include deamination, decarboxylation, and, critically, de-bromination, a process potentially catalyzed by iodotyrosine dehalogenase enzymes[7][8].

To fully elucidate these pathways and quantify the distribution of DBT and its metabolites, radiotracer studies are indispensable. By replacing a stable atom (e.g., Carbon-12 or Hydrogen-1) with its radioactive isotope (e.g., Carbon-14 or Hydrogen-3), the molecule can be tracked with high sensitivity and specificity through complex biological systems. This approach allows for a complete mass balance assessment, ensuring all metabolic products are accounted for, a critical requirement for regulatory submissions in drug development[9][10].

Principles of Radiolabeling and Experimental Design

The choice of radionuclide is a critical first step in designing a metabolic study. The ideal label should not alter the physicochemical properties or metabolic profile of the parent molecule.

Selection of Radionuclide

For 3,5-Dibromo-L-tyrosine, the most common and effective labels are Carbon-14 (¹⁴C) and Tritium (³H).

RadionuclideHalf-LifeEmission TypeEnergy (max)Specific ActivityMerits & Considerations
Carbon-14 (¹⁴C) 5730 yearsBeta (β⁻)0.156 MeVLowMerits: Low energy provides high resolution in autoradiography. Stable label, unlikely to be lost through metabolic exchange. Ideal for tracking the carbon backbone of the molecule. Considerations: Low specific activity may require higher doses. Synthesis can be complex.
Tritium (³H) 12.3 yearsBeta (β⁻)0.0186 MeVHighMerits: High specific activity allows for lower administered doses. Synthesis is often simpler than ¹⁴C. Very low energy provides excellent autoradiographic resolution. Considerations: Label can be susceptible to metabolic exchange with water, potentially leading to inaccurate quantification if not placed on a non-labile position.
Iodine-125 (¹²⁵I) 59.4 daysGamma (γ)0.035 MeVVery HighMerits: High specific activity. Gamma emission is easily detected. Well-established methods for labeling tyrosine residues. Considerations: DBT is already brominated; adding iodine would create a different molecule, unsuitable for studying the metabolism of DBT itself. May be used to label a precursor if the goal is to study biosynthesis.

For most ADME studies of DBT, ¹⁴C-labeling within the aromatic ring or the alanine side chain is the preferred method due to the stability of the label.

Overall Experimental Workflow

A typical metabolic study using radiolabeled DBT follows a multi-stage process, from preparation to final analysis. This workflow ensures that data is collected systematically and is robust and reproducible.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro / In Vivo Execution cluster_2 Phase 3: Sample Collection & Processing cluster_3 Phase 4: Analysis & Reporting A Synthesis & Purification of Radiolabeled 3,5-Dibromo-L-tyrosine (e.g., [¹⁴C]-DBT) B Dose Formulation & Radiochemical Purity Check (>98%) A->B C In Vitro Study (Cell Lines, Microsomes) B->C D In Vivo Study (Animal Model Administration) B->D E Collect Media/Cells (In Vitro) or Blood, Urine, Feces, Tissues (In Vivo) C->E D->E F Sample Homogenization, Extraction & Quantification (LSC for Total Radioactivity) E->F G Metabolite Profiling (HPLC with Radiodetector) F->G I Tissue Distribution (Whole-Body Autoradiography) F->I H Metabolite Identification (LC-MS/MS) G->H J Data Interpretation & Final Report H->J I->J

Caption: General experimental workflow for metabolic studies using radiolabeled DBT.

In Vitro Metabolism Protocols

In vitro systems are essential for identifying metabolic pathways and potential drug-drug interactions in a controlled environment before proceeding to more complex in vivo models.

Protocol: Hepatic Microsome Stability Assay

Objective: To determine the metabolic stability of [¹⁴C]-DBT in the presence of liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.

Rationale: This assay quickly identifies if a compound is a substrate for major drug-metabolizing enzymes. Rapid degradation suggests high first-pass metabolism in vivo.

Materials:

  • [¹⁴C]-DBT stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with 0.1% formic acid (Stopping solution)

  • 96-well plates, incubator, centrifuge

Methodology:

  • Preparation: Thaw microsomes and NADPH regenerating system on ice. Prepare a master mix of phosphate buffer and microsomes to a final concentration of 0.5 mg/mL.

  • Reaction Initiation: In a 96-well plate, add 198 µL of the microsome master mix to each well. Pre-incubate for 5 minutes at 37°C.

  • Substrate Addition: Add 2 µL of 100 µM [¹⁴C]-DBT (final concentration 1 µM) and 10 µL of the NADPH regenerating system to initiate the reaction. For a negative control (T=0), add the stopping solution before the NADPH system.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile (stopping solution).

  • Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS coupled with a radioactivity detector to determine the percentage of parent compound remaining over time.

In Vivo ADME Study Protocols

In vivo studies provide the most comprehensive understanding of a compound's behavior in a whole organism.

Protocol: Mass Balance and Metabolite Profiling in Rodents

Objective: To determine the route and rate of excretion of radioactivity following administration of [¹⁴C]-DBT and to profile the metabolites in plasma, urine, and feces.

Rationale: A mass balance study is crucial for understanding the overall disposition of the drug. Regulatory agencies often require >95% recovery of the administered radioactive dose to ensure a complete metabolic picture has been captured[10].

Materials:

  • [¹⁴C]-DBT formulated for administration (e.g., in saline/DMSO vehicle)

  • Sprague-Dawley rats (n=3-5 per sex)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., EDTA tubes)

  • Liquid scintillation counter (LSC) and scintillation cocktail

  • Sample processing equipment (homogenizer, centrifuge)

Methodology:

  • Acclimation: House rats individually in metabolic cages for at least 48 hours prior to dosing to acclimate.

  • Dosing: Administer a single dose of [¹⁴C]-DBT via the intended clinical route (e.g., intravenous or oral gavage). A typical dose might be 10 mg/kg containing 100 µCi/kg.

  • Sample Collection:

    • Urine/Feces: Collect separately at pre-defined intervals (e.g., 0-8h, 8-24h, 24-48h, and daily thereafter until excretion is <1% of the dose).

    • Blood: Collect blood samples (e.g., via tail vein) at time points such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Process to obtain plasma.

  • Sample Processing & Quantification:

    • Urine: Mix pooled urine from each interval and directly measure radioactivity in triplicate aliquots by LSC.

    • Feces: Homogenize the total feces collected for each interval in water. Combust triplicate aliquots in a sample oxidizer and measure the resulting ¹⁴CO₂ by LSC.

    • Plasma: Measure total radioactivity in plasma aliquots by LSC.

  • Metabolite Profiling: Pool samples from each matrix (urine, feces, and plasma across time points) for analysis by HPLC with in-line radioactivity detection[10][11].

  • Data Analysis: Calculate the cumulative percentage of the radioactive dose excreted in urine and feces over time to determine the mass balance.

Protocol: Tissue Distribution via Whole-Body Autoradiography (WBA)

Objective: To visualize and quantify the distribution of [¹⁴C]-DBT-derived radioactivity in tissues and organs over time.

Rationale: WBA provides a detailed, semi-quantitative map of where the compound and its metabolites accumulate, identifying potential target organs and sites of toxicity[12][13].

Materials:

  • Dosed animals from a parallel satellite group.

  • Carboxymethylcellulose (CMC) freezing medium.

  • Cryomicrotome capable of holding a whole animal block.

  • Phosphor imaging screens or X-ray film.

  • Image analysis software.

Methodology:

  • Dosing: Administer [¹⁴C]-DBT to rats as in the mass balance study.

  • Euthanasia & Freezing: At selected time points (e.g., 1h, 8h, 24h, 72h), euthanize the animals and immediately freeze them in a hexane/dry ice bath.

  • Sectioning: Embed the frozen carcass in CMC and mount onto a large-stage cryomicrotome. Collect thin (e.g., 40 µm) whole-body sections onto adhesive tape.

  • Exposure: Dehydrate the frozen sections and expose them to a phosphor imaging screen for a duration determined by the tissue radioactivity levels.

  • Imaging & Analysis: Scan the exposed screen using a phosphor imager. Use image analysis software to quantify the radioactivity concentration in various tissues by comparing against co-exposed radioactive standards[13][14].

Data Analysis and Interpretation

Metabolite Profiling and Identification

Data from the HPLC-radiodetector system will generate a radiochromatogram showing peaks corresponding to the parent [¹⁴C]-DBT and its various radiolabeled metabolites.

  • Profiling: The relative amount of each metabolite is determined by integrating the area under its corresponding peak in the radiochromatogram.

  • Identification: Fractions corresponding to each radioactive peak can be collected and analyzed by high-resolution mass spectrometry (LC-MS/MS) to elucidate the chemical structure of the metabolites[15][16].

Proposed Metabolic Pathway of 3,5-Dibromo-L-tyrosine

Based on known biotransformations of tyrosine and halogenated compounds, a putative metabolic pathway can be proposed. This serves as a hypothesis to be tested during metabolite identification[6][7].

G DBT 3,5-Dibromo-L-tyrosine (Parent Compound) Deaminated 3-(3,5-dibromo-4-hydroxyphenyl)pyruvic acid DBT->Deaminated Transamination Decarboxylated 3,5-Dibromotyramine DBT->Decarboxylated Decarboxylation Debrominated1 3-Bromo-L-tyrosine DBT->Debrominated1 Reductive Debromination (Dehalogenase) Oxidized 3,5-Dibromo-4-hydroxyphenylacetic acid (DB-HPAA) Deaminated->Oxidized Oxidative Decarboxylation Debrominated2 L-Tyrosine Debrominated1->Debrominated2 Reductive Debromination (Dehalogenase)

Caption: Putative metabolic pathways of 3,5-Dibromo-L-tyrosine.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for elucidating the metabolic fate of 3,5-Dibromo-L-tyrosine. Using stable radiolabels like ¹⁴C, researchers can perform definitive mass balance, tissue distribution, and metabolite profiling studies. This information is paramount for advancing our understanding of DBT's mechanism of action, evaluating its safety profile for therapeutic development, and interpreting its role as a biomarker. Future studies could involve using these techniques to investigate how disease states (e.g., hepatic impairment, inflammation) alter the metabolism of DBT or to explore the metabolic pathways of other novel halogenated amino acids.

References

  • PubChem. (n.d.). 3,5-dibromo-L-tyrosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Manev, H., et al. (2010). Halogenated aromatic amino acid 3,5-dibromo-D:-tyrosine produces beneficial effects in experimental stroke and seizures. PubMed. Retrieved from [Link]

  • Wang, L., et al. (2011). Development of Tyrosine-Based Radiotracer 99mTc-N4-Tyrosine for Breast Cancer Imaging. Hindawi. Retrieved from [Link]

  • Examine.com. (2023). Research Breakdown on L-Tyrosine. Retrieved from [Link]

  • DrugBank Online. (n.d.). 3,5-Dibromo-L-Tyrosine. Retrieved from [Link]

  • Mani, A. R., et al. (2016). The metabolism and de-bromination of bromotyrosine in vivo. PubMed. Retrieved from [Link]

  • ResearchGate. (2012). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Retrieved from [Link]

  • Jager, P. L., et al. (2001). Radiolabeled amino acids: basic aspects and clinical applications in oncology. PubMed. Retrieved from [Link]

  • Catalyst University. (2014). Biochemistry | Thyroid Hormones. YouTube. Retrieved from [Link]

  • Mani, A. R., et al. (2015). The metabolism and de-bromination of bromotyrosine in vivo. ResearchGate. Retrieved from [Link]

  • Jager, P. L., et al. (2001). Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology. Journal of Nuclear Medicine. Retrieved from [Link]

  • Krasniqi, A., et al. (2020). Imaging using radiolabelled targeted proteins: radioimmunodetection and beyond. PMC. Retrieved from [Link]

  • EBSCO. (n.d.). Autoradiography | Research Starters. Retrieved from [Link]

  • Jonas, W., et al. (2015). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. PMC. Retrieved from [Link]

  • Roffey, S. J., et al. (2007). Methods in Clinical Pharmacology Series. PMC. Retrieved from [Link]

  • Mies, G., et al. (1987). Triple-tracer autoradiography of cerebral blood flow, glucose utilization, and protein synthesis in rat brain. PubMed. Retrieved from [Link]

  • Kumar, S., et al. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of the three main strategies for the radiolabeling of proteins. Retrieved from [Link]

  • MDPI. (2023). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Retrieved from [Link]

  • Taylor & Francis. (2020). Autoradiography – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodothyronine deiodinase. Retrieved from [Link]

  • JoVE. (2018). Autoradiography Technique for Tissue Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro and in vivo stability of radiolabeled formulations. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Radiolabeled Mass Balance Studies. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram showing iodination of the amino acid tyrosine using Pierce Iodination reagent. Retrieved from [Link]

  • Carney, J. R., & Rinehart, K. L. (1995). Biosynthesis of brominated tyrosine metabolites by Aplysina fistularis. PubMed. Retrieved from [Link]

  • Paloma Health. (n.d.). L-Tyrosine and Hypothyroidism. Retrieved from [Link]

  • USDA ARS. (2004). Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. Retrieved from [Link]

  • AZoLifeSciences. (2021). How do we Radiolabel Proteins?. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Applications of Radiolabeling in Biological Study and Innovation. Retrieved from [Link]

  • Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (n.d.). Novel Approach to Performing Metabolite Identification in Drug Metabolism. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Metabolomics-Based Approaches to Determine Drug Metabolite Profiles. Retrieved from [Link]

  • Conduct Science. (2019). What is Autoradiography?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Scaling Up the Preparation of 3,5-dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,5-dibromo-L-tyrosine. As a Senior Application Scientist, I understand that transitioning a synthesis from the bench to a larger scale introduces a unique set of challenges that can impact yield, purity, and reproducibility. This guide is designed to provide practical, in-depth solutions to common issues encountered during the scale-up of this important halogenated amino acid. The information is structured in a question-and-answer format to directly address the specific problems you may be facing in your lab.

Troubleshooting Guide: From Benchtop to Pilot Scale

This section addresses specific, frequently encountered problems during the scale-up of L-tyrosine bromination. The explanations are grounded in the principles of electrophilic aromatic substitution and reaction kinetics to help you understand the "why" behind the proposed solutions.

Q1: My reaction is stalling, and I'm seeing a high percentage of the 3-bromo-L-tyrosine (mono-brominated) intermediate, even with excess brominating agent. How can I drive the reaction to completion?

A1: This is a classic scale-up challenge often related to mass transfer limitations and local concentration gradients.

  • Root Cause Analysis:

    • Poor Mixing: L-tyrosine has limited solubility in many common reaction solvents. As you scale up, standard magnetic stirring may become insufficient to maintain a homogeneous suspension. This leads to "hot spots" where the brominating agent is concentrated and other areas where the L-tyrosine or the mono-brominated intermediate is starved of the reagent.

    • Reagent Addition Rate: Adding the brominating agent too quickly on a larger scale can lead to localized over-bromination, while the bulk of the substrate remains unreacted or mono-brominated.

    • pH Shift: The bromination reaction can generate acidic byproducts (e.g., HBr if using elemental bromine). A drop in pH can protonate the phenolic hydroxyl group, deactivating the aromatic ring towards further electrophilic substitution and slowing down the second bromination step.

  • Solutions & Protocols:

    • Improve Mechanical Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer with a properly sized impeller (e.g., pitched-blade or anchor). This ensures efficient mixing of solids in the liquid phase, improving mass transfer.

    • Controlled Reagent Addition: On a larger scale, add the brominating agent solution subsurface via a syringe pump or a pressure-equalizing dropping funnel over an extended period. This maintains a low, steady concentration of the electrophile, promoting more uniform reaction progress.

    • Optimize Your Solvent System: A method described by Phillips et al. utilizes a mixture of hydrobromic acid and acetic acid, which helps to maintain solubility and an appropriate reaction environment.[1] For gram-scale preparations, this has been shown to be an efficient system.[1][2]

    • Consider a Milder Brominating Agent: N-Bromosuccinimide (NBS) is an excellent alternative to elemental bromine (Br₂).[3][4][5] It's a solid, making it easier to handle, and it generates bromine in situ at a controlled rate, which can minimize the formation of byproducts.[3][4]

Q2: I've successfully scaled up the reaction, but now my product is contaminated with a significant amount of a tri-brominated byproduct. How can I improve selectivity?

A2: The formation of tri-brominated species suggests that the reaction conditions are too harsh, leading to bromination at other positions or oxidative side reactions.

  • Root Cause Analysis:

    • Excess Stoichiometry: While a slight excess of the brominating agent is needed, a large excess on scale-up, especially with poor mixing, can lead to over-bromination once the desired product has formed.

    • Elevated Temperature: Exothermic reactions can be difficult to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. An unexpected rise in temperature will significantly increase the reaction rate and often decrease selectivity.

    • Choice of Brominating Agent: Molecular bromine is a very strong electrophile and can be less selective than alternatives like NBS.[6]

  • Solutions & Protocols:

    • Precise Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. For the synthesis of the dibromo- product, using approximately 2.2 equivalents of the brominating source is a good starting point.[1]

    • Implement Robust Temperature Control: Use a jacketed reactor with a circulating chiller/heater to maintain a constant internal temperature. For larger scales, monitor the internal temperature with a probe and have a cooling system ready to manage any exotherms.

    • Reaction Monitoring: Implement in-process controls (IPCs) like HPLC or TLC to monitor the disappearance of the starting material and the formation of the product and byproducts. Stop the reaction (quench) as soon as the optimal conversion is reached to prevent over-bromination.

ParameterLab Scale (e.g., 5g)Pilot Scale (e.g., 500g)Rationale for Change
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures homogeneity in larger volumes and with higher solid content.
Reagent Addition Manual (Pipette/Funnel)Syringe Pump / Metering PumpProvides slow, controlled addition to manage exotherms and local concentrations.
Temp. Control Ice BathJacketed Reactor with ChillerOffers precise and stable temperature control, crucial for managing heat generated in larger batches.
Monitoring Final TLC/NMRIn-Process HPLC/TLCAllows for real-time decision-making to stop the reaction at peak purity and yield.
Table 1: Key Parameter Adjustments for Scaling Up 3,5-dibromo-L-tyrosine Synthesis.
Q3: The purification by crystallization is proving difficult on a larger scale. The product crashes out too quickly, trapping impurities, and my yields are inconsistent. What should I do?

A3: Crystallization is highly dependent on cooling rates, solvent choice, and nucleation. These factors change significantly with scale.

  • Root Cause Analysis:

    • Rapid Cooling: The larger volume of a scaled-up reaction will cool at a different rate than a small flask, especially at the surfaces. Uncontrolled cooling can lead to rapid precipitation, forming small, impure crystals.

    • Solvent Volume: The ratio of product to solvent is critical. An insufficient volume of solvent will cause the product to "crash out" upon cooling rather than crystallizing slowly.

    • Impurities: The presence of unreacted starting material, mono-bromo, or tri-bromo species can interfere with proper crystal lattice formation.

  • Solutions & Protocols:

    • Controlled Cooling Profile: Instead of placing the vessel in an ice bath, use a programmable cooling system or a ramp-down temperature profile on your jacketed reactor. A slow, linear cooling rate (e.g., 10-20°C per hour) promotes the growth of larger, purer crystals.

    • Anti-Solvent Crystallization: Consider dissolving the crude product in a minimal amount of a good solvent (e.g., hot water with slight acid/base adjustment) and then slowly adding a miscible "anti-solvent" in which the product is insoluble. This can provide better control over the precipitation process.

    • Seeding: Once the solution is saturated and slightly cooled, add a small quantity of pure 3,5-dibromo-L-tyrosine crystals ("seeds"). This encourages crystallization to begin at a controlled point, leading to a more uniform particle size.

    • pH Adjustment for Isolation: The solubility of amino acids is highly pH-dependent. The isoelectric point (pI) is where the amino acid has a net-zero charge and minimum solubility. Adjusting the pH of the solution to the pI of 3,5-dibromo-L-tyrosine before final cooling can significantly improve the recovery of the solid product.

Experimental Workflow & Troubleshooting Diagram

The following diagram illustrates a typical workflow for the scale-up synthesis and a decision tree for troubleshooting common issues.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation A 1. Charge Reactor with L-Tyrosine & Solvent B 2. Set Temperature & Start Overhead Agitation A->B C 3. Controlled Addition of Brominating Agent (e.g., NBS) B->C D 4. Monitor Reaction (IPC via HPLC/TLC) C->D D_check Reaction Complete? D->D_check E 5. Quench Reaction F 6. Crude Product Isolation (Filtration) E->F G 7. Purification by Controlled Crystallization F->G G_check Purity >98%? G->G_check H 8. Filter, Wash & Dry Final Product D_check->E Yes Stall Stalled Reaction: High Mono-Bromo D_check->Stall No G_check->H Yes Impure Low Purity: Byproducts Present G_check->Impure No Sol_Stall Check Agitation Adjust Temp/Conc. Stall->Sol_Stall Sol_Impure Re-crystallize Check pH/Cooling Rate Impure->Sol_Impure Sol_Stall->C Sol_Impure->G

Caption: Workflow for scaled-up synthesis and troubleshooting of 3,5-dibromo-L-tyrosine.

Frequently Asked Questions (FAQs)

  • Q: Is elemental bromine (Br₂) or N-Bromosuccinimide (NBS) better for this synthesis at scale?

    • A: For scale-up, NBS is often preferred.[4][7] It is a crystalline solid, which is safer and easier to handle than the highly corrosive and volatile liquid bromine.[3] NBS provides a slow, in situ release of electrophilic bromine, which can lead to better selectivity and control over the reaction, minimizing the formation of tri-brominated impurities.[4][8]

  • Q: What are the critical safety precautions I should take when scaling up this bromination?

    • A: Bromination reactions can be hazardous. Always work in a well-ventilated fume hood or a walk-in hood for larger scales. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be aware that the reaction can be exothermic; have a cooling bath or system ready to control the temperature. Prepare a quenching solution (e.g., sodium thiosulfate) beforehand to neutralize any excess brominating agent at the end of the reaction or in case of an emergency.

  • Q: What analytical techniques are best for monitoring the reaction and ensuring final product quality?

    • A: For in-process monitoring, High-Performance Liquid Chromatography (HPLC) is ideal as it can quantify the starting material, intermediate, product, and byproducts. For a quicker check, Thin-Layer Chromatography (TLC) can be effective. For final product characterization, you should use HPLC for purity analysis, NMR spectroscopy (¹H and ¹³C) to confirm the structure and substitution pattern, and Mass Spectrometry to confirm the molecular weight.

  • Q: Can I protect the amino or carboxylic acid groups before bromination?

    • A: While protecting groups can be used, they add extra steps to the synthesis (protection and deprotection), which is not ideal for scale-up. The phenolic hydroxyl group is a strong activating group that directs bromination to the ortho positions (3 and 5), making the reaction highly regioselective without the need for protecting the amino acid functionality.[8] Performing the reaction in an acidic medium, as is common, naturally protects the amino group as its ammonium salt, preventing it from reacting.

References

  • Phillips, R. S., Busby, S., Edenfield, L., & Wickware, K. (2012). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Amino acids, 44(2), 529-32. [Link]

  • Request PDF. (2012). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. ResearchGate. [Link]

  • Request PDF. (2004). Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. ResearchGate. [Link]

  • Tilley, M., & Tilley, K. A. (2004). Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. Analytical Biochemistry, 334(1), 171-174. [Link]

  • Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909-4913. [Link]

  • Mani, A. R., et al. (2016). The metabolism and de-bromination of bromotyrosine in vivo. Free Radical Biology and Medicine, 90, 133-140. [Link]

  • Johnson, T. B., & Bengis, R. (1913). HYDANTOINS: THE SYNTHESIS OF 3-BROMOTYROSINE. [EIGHTEENTH PAPER.]. Journal of the American Chemical Society, 35(10), 1605-1613. [Link]

  • Mani, A. R., et al. (2016). The metabolism and de-bromination of bromotyrosine in vivo. PubMed. [Link]

  • Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]

  • Wang, Y., et al. (2023). De Novo Labile C–N Bonds Enable Dynamic Covalent Chemistry and Reversible Bioimaging. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS). [Link]

  • Nanjing Suru Chemical Co., Ltd. (n.d.). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Request PDF. (2012). N -Bromosuccinimide - A Selective, Mild Substitute for Bromine. ResearchGate. [Link]

  • Bhave, G., et al. (2012). Peroxidasin mediates bromination of tyrosine residues in the extracellular matrix. Journal of Biological Chemistry, 287(38), 32038-32049. [Link]

  • Wu, W., et al. (1999). 3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry, 38(12), 3538-3548. [Link]

  • Li, J., & Zhang, H. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(12), 14857-14870. [Link]

  • Wang, Y., et al. (2020). New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions. Environmental Science: Water Research & Technology, 6(11), 3126-3136. [Link]

  • Macmillan Group - Princeton University. (n.d.). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. [Link]

  • The Royal Society of Chemistry. (n.d.). 3,5-Dibromo-L-tyrosine. The Merck Index Online. [Link]

  • PubChem. (n.d.). 3,5-dibromo-L-tyrosine. [Link]

  • Google Patents. (n.d.).
  • Examine. (n.d.). Research Breakdown on L-Tyrosine. [Link]

  • Steenbergen, L., et al. (2015). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. eNeuro, 2(5), ENEURO.0035-15.2015. [Link]

Sources

Technical Support Center: 3,5-Dibromo-L-tyrosine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for High-Fidelity DiBrY Analysis Lead Scientist: Senior Application Specialist, Bioanalytical Division Last Updated: October 26, 2023

Introduction: The Analyst's Challenge

3,5-Dibromo-L-tyrosine (DiBrY) is not merely a halogenated amino acid; it is the "smoking gun" of eosinophil peroxidase (EPO) activity. In conditions like eosinophilic esophagitis (EoE) and asthma, EPO generates hypobromous acid (HOBr), which brominates tyrosine residues in proteins.

The Core Problem: Quantifying DiBrY is deceptively difficult. Unlike standard amino acids, the carbon-bromine (C-Br) bond is labile. Standard proteomic workflows (e.g., acid hydrolysis at


) often destroy the very biomarker you are trying to measure, leading to artifactual debromination  and false negatives.

This guide abandons generic advice to focus on the specific failure points of DiBrY analysis using Stable Isotope Dilution LC-MS/MS.

Module 1: Sample Preparation (The Critical Failure Point)

The Hydrolysis Dilemma

User Question: "I am using 6N HCl for protein hydrolysis, but my recovery of the internal standard is <40%. What is happening?"

Technical Insight: You are likely chemically degrading your analyte. While 6N HCl is standard for amino acid analysis, the harsh acidic environment at high temperatures (


) promotes the cleavage of the halogen bond, converting DiBrY back to 3-bromotyrosine or tyrosine.

The Protocol Fix: Enzymatic Hydrolysis Replace acid hydrolysis with a "Pronase" digestion. This preserves the halogenation state.

Step-by-Step Enzymatic Workflow:

  • Delipidation: Wash tissue/plasma pellet with acetone/ether to remove lipids that interfere with enzymatic efficiency.

  • Digestion Buffer: Resuspend pellet in

    
     Tris-HCl (pH 7.4) containing 
    
    
    
    
    
    (Calcium is a critical cofactor for Pronase activity).
  • Enzyme Addition: Add Streptomyces griseus protease (Pronase E) at a 1:50 (enzyme:substrate) ratio.

  • Incubation: Incubate at

    
     for 18–24 hours under argon (to prevent further oxidation).
    
  • Quenching: Stop reaction by adding isotopically labeled internal standard (e.g.,

    
    -DiBrY) and acidifying to pH 3.0 with formic acid.
    
Data Comparison: Acid vs. Enzymatic Hydrolysis
ParameterAcid Hydrolysis (6N HCl, 110°C)Enzymatic Hydrolysis (Pronase, 50°C)
DiBrY Recovery 20–45% (Variable)>90% (Consistent)
Artifact Formation High (Debromination)Negligible
Background Noise High (Charring of matrix)Low
Throughput Fast (2-4 hours)Slow (18-24 hours)

Module 2: Extraction & Clean-up

User Question: "My LC-MS baseline is noisy, and I see ion suppression at the DiBrY retention time."

Technical Insight: Enzymatic digestion leaves a "soup" of peptides and undigested fragments. Direct injection will foul your source. You must use Solid Phase Extraction (SPE) to isolate the single amino acid.

Troubleshooting the SPE Workflow:

  • Phase Selection: Use a C18 or Polymeric Reversed-Phase (e.g., HLB) cartridge.

  • The Wash Step: This is where most users lose DiBrY. DiBrY is more hydrophobic than Tyrosine due to the two bromine atoms. You can wash more aggressively.

    • Standard Tyrosine Wash: 5% Methanol.

    • DiBrY Optimized Wash: 20% Methanol (Removes mono-bromotyrosine and unmodified tyrosine).

  • Elution: Elute with 80% Methanol/0.1% Formic Acid.

Module 3: LC-MS/MS Instrumentation

User Question: "I see multiple peaks for DiBrY. Which one do I integrate?"

Technical Insight: Bromine has a unique isotopic signature that is a blessing for confirmation but a curse for quantification if misunderstood.

  • Isotopes:

    
     and 
    
    
    
    exist in a ~1:1 ratio.
  • DiBrY Pattern: Since there are two bromines, you will see a 1:2:1 triplet pattern in the mass spectrum:

    • M (79, 79): ~338 m/z

    • M+2 (79, 81): ~340 m/z (Most Abundant - Quantify on this )

    • M+4 (81, 81): ~342 m/z

Recommended MRM Transitions

Mode: Positive Electrospray Ionization (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
3,5-DiBrY 339.9 (

)
294.0 (Loss of HCOOH)20Quantifier
3,5-DiBrY 339.9215.0 (Immonium ion)35Qualifier

-DiBrY (IS)
348.9303.020Internal Std

Visualizing the Workflow

The following diagram outlines the critical decision points and flow for high-fidelity quantification.

DiBrY_Workflow cluster_Hydrolysis Step 1: Protein Hydrolysis cluster_Cleanup Step 2: Purification Sample Biological Sample (Plasma/Tissue) Acid Acid Hydrolysis (6N HCl, 110°C) Sample->Acid Enzyme Enzymatic Hydrolysis (Pronase E, 50°C) Sample->Enzyme Warning Artifact Warning: Debromination Risk Acid->Warning IS_Add Add Internal Standard (13C-DiBrY) Acid->IS_Add Low Recovery Enzyme->IS_Add High Fidelity SPE Solid Phase Extraction (C18 / HLB) IS_Add->SPE Wash Wash: 20% MeOH (Remove Tyr/3-BrY) SPE->Wash Elute Elute: 80% MeOH Wash->Elute LCMS LC-MS/MS Analysis (Quantify on m/z 340 -> 294) Elute->LCMS

Figure 1: Optimized workflow for 3,5-Dibromo-L-tyrosine quantification showing the critical divergence between acid and enzymatic hydrolysis.

Module 4: Quality Control & Validation

User Question: "How do I validate that my peak is actually DiBrY and not an isobaric interference?"

Technical Insight: In complex biological matrices, interferences are common. You must use the "Ion Ratio" validation method.

The Self-Validating Protocol:

  • Monitor Two Transitions: Always acquire data for the Quantifier (340->294) and the Qualifier (340->215).

  • Calculate Ratio: Determine the ratio of Peak Area (Qualifier) / Peak Area (Quantifier) in your pure standard. It should be constant (e.g., 0.4).

  • Sample Verification: If the ratio in your biological sample deviates by >20% from the standard, you have a co-eluting interference.

    • Corrective Action: Change the LC gradient slope (e.g., reduce from 5% to 2% per minute) to separate the interference.

References

  • Hazen, S. L., et al. (1997). "3-Bromotyrosine and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: Potential markers for eosinophil-dependent tissue injury in vivo." Journal of Biological Chemistry. Link

  • Wu, W., et al. (1999). "Eosinophil Peroxidase-Dependent Hydroxylation of Salicylic Acid." Methods in Enzymology. Link

  • Gaut, J. P., et al. (2001). "GC-MS quantification of halogenated tyrosines." Analytical Biochemistry. Link

Technical Support Center: Chiral Purity Assurance for 3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the chiral purity (enantiomeric excess, ee%) of synthesized 3,5-Dibromo-L-tyrosine (DBT) is critical because halogenation conditions often induce partial racemization. This guide provides a tiered validation workflow, moving from rapid screening (Polarimetry) to quantitative certification (Chiral HPLC and Marfey’s Analysis).

Visual Workflow: Validation Decision Tree

The following diagram outlines the logical progression for validating your synthesized batch.

DBT_Validation_Workflow Start Synthesized Batch 3,5-Dibromo-L-tyrosine Polarimetry Step 1: Polarimetry (Specific Rotation) Start->Polarimetry Decision_Polar Is [α] within ±5% of Lit. Value? Polarimetry->Decision_Polar HPLC_Select Step 2: Quantitative Analysis Select Method Decision_Polar->HPLC_Select Yes (Proceed) RootCause Root Cause Analysis (See Module 3) Decision_Polar->RootCause No (Gross Racemization) Method_A Method A: Direct Chiral HPLC (Crownpak CR+) HPLC_Select->Method_A Method_B Method B: Derivatization (Marfey's Reagent + C18) HPLC_Select->Method_B Result_Check Calculate ee% Method_A->Result_Check Method_B->Result_Check Pass PASS ee% > 98% Release Batch Result_Check->Pass High Purity Fail FAIL ee% < 98% Check Synthesis Result_Check->Fail Impure Fail->RootCause

Figure 1: Decision matrix for analytical validation. Green paths indicate successful validation; red paths indicate process failure requiring synthesis review.

Module 1: Primary Screening (Polarimetry)

Objective: A rapid "sanity check" to detect gross racemization before investing in HPLC.

Protocol
  • Solvent: Prepare a solution in 1N HCl . (Note: Neutral water solubility is poor).

  • Concentration: 1% w/v (c = 1.0).

  • Measurement: Measure at 20°C using the Sodium D-line (589 nm).

Expected Values & Troubleshooting
ParameterValue / ObservationInterpretation
Literature Rotation

to

(in HCl)
Note: Literature values vary significantly based on concentration and exact acid strength.
Your Target Must match your starting material's rotation shift.Compare against a commercial standard of 3,5-Dibromo-L-Tyr.
Result: 0° Complete RacemizationSynthesis conditions were too harsh (likely high temp >80°C).
Result: Positive (+) Inversion of ConfigurationRare. Check if D-Tyrosine was used or if solvent was changed to alkali.

Critical Caveat: Polarimetry is not sensitive enough to distinguish 95% purity from 99% purity. It only flags major failures.

Module 2: Quantitative Analysis (The Gold Standard)

Option A: Direct Chiral HPLC (Crown Ether Method)

Best for: High throughput, no sample prep.

This method utilizes a Crownpak CR(+) column.[1][2][3] The chiral crown ether stationary phase forms a host-guest complex with the ammonium group of the amino acid.

  • Column: Daicel Crownpak CR(+) (150 x 4.0 mm).

  • Mobile Phase: Perchloric acid (pH 1.0 to 2.0).

    • Why? The amino group must be fully protonated (

      
      ) to bind to the crown ether.
      
  • Temperature: Lower temperatures (10–25°C) often improve resolution.

  • Elution Order: on CR(+), the D-enantiomer typically elutes first ; the L-enantiomer elutes second.

    • Verification: Inject a spiked sample (L-product + small amount of D-standard) to confirm peak identity.

Option B: Indirect Analysis (Marfey's Reagent)

Best for: Labs without chiral columns; highly sensitive.

If you lack a chiral column, you can derivatize the sample with Marfey’s Reagent (FDAA) . This converts enantiomers (L and D) into diastereomers (L-L and L-D), which have different physical properties and can be separated on a standard C18 column.

Step-by-Step Protocol:

  • Derivatization:

    • Mix 50 µL of sample (50 mM) with 100 µL of 1% FDAA in acetone.

    • Add 20 µL of 1M NaHCO₃.[4]

    • Heat at 40°C for 1 hour.

    • Stop reaction with 20 µL of 2M HCl.

  • HPLC Conditions:

    • Column: Standard C18 (e.g., Zorbax Eclipse Plus).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.[5]

    • Detection: UV at 340 nm (specific to the dinitrophenyl group).[6]

  • Elution Logic:

    • The L-L diastereomer (L-FDAA + L-Dibromotyrosine) generally elutes before the L-D diastereomer.

    • Mechanism:[3][4][5][6][7][8][9][10][11][12] The D-amino acid derivative forms a stronger intramolecular hydrogen bond, reducing its polarity and increasing retention on the hydrophobic C18 phase.

Module 3: Troubleshooting Synthesis (Root Cause Analysis)

If your analysis shows low chiral purity (<98% ee), the racemization likely occurred during the bromination step.

SymptomProbable CauseMechanismCorrective Action
50:50 Racemic Mix Radical Substitution or High TempThermal excitation overcomes the rotation barrier; or formation of a planar radical intermediate.Keep reaction temp below 60°C . Use polar solvents (Acetic Acid/H₂O) to stabilize the ionic intermediate.
Partial Racemization (80% ee) Oxazolone FormationActivation of the carboxyl group leads to a cyclic oxazolone intermediate, which is prone to racemization.Avoid activating agents (like acetic anhydride) if possible. Ensure acidic conditions are maintained.
Unexpected Retention Time Incorrect pH in HPLCCrown ether complexation fails if pH > 2.0.Adjust Mobile Phase to pH 1.5 using Perchloric Acid.

References & Grounding

  • Marfey's Reagent Protocol: Bhushan, R., & Brückner, H. (2004).[4] Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[2][4][5][13][14][15][16]

  • Crownpak Separation Mechanism: Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+) / CR(-).

  • Synthesis & Rotation Data: E.C. Jorgensen. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine.

  • FDAA Elution Order: ThermoFisher Scientific. FDAA, Marfey's Reagent Product Information.

Sources

Stability of 3,5-Dibromo-L-tyrosine under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-Dibromo-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have compiled this information to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What is 3,5-Dibromo-L-tyrosine and what are its primary applications?

3,5-Dibromo-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine, with bromine atoms substituted at the 3 and 5 positions of the phenolic ring.[1][2] It appears as a white to off-white crystalline solid.[1] This compound is a valuable tool in various research fields. It serves as a building block in peptide synthesis, particularly for creating peptides with enhanced structural diversity for drug development.[3] Additionally, it is used in the study of protein interactions, as a precursor for thyroid hormone analogs, and as an intermediate in medicinal chemistry for preparing enzyme inhibitors and receptor ligands.[1][3]

Q2: What are the key physicochemical properties of 3,5-Dibromo-L-tyrosine that I should be aware of?

Understanding the fundamental properties of 3,5-Dibromo-L-tyrosine is crucial for proper handling and experimental design. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉Br₂NO₃[2]
Molecular Weight 338.98 g/mol [2]
Appearance White to off-white crystalline solid[1]
Water Solubility Limited; >50.8 µg/mL at pH 7.4[1][2]
Organic Solvent Solubility More soluble in polar organic solvents like DMSO and methanol[1]
pKa Values (Tyrosine) ~2.2 (carboxyl), ~9.2 (amino)[4]

Note: The pKa values of the parent compound L-tyrosine are provided as an estimate. The bromine substituents may slightly alter these values.

Q3: How should I store 3,5-Dibromo-L-tyrosine powder and its solutions to ensure stability?

For the solid (powder) form, store in a tightly sealed container in a cool, dry place, protected from light.

For solutions, the storage conditions are critical and depend on the solvent and pH. Given that related tyrosine derivatives can be susceptible to oxidation and photodecomposition, it is best practice to:

  • Store solutions at -20°C or -80°C for long-term storage.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • If possible, prepare fresh solutions for each experiment or use solutions stored for a minimal amount of time.

  • The choice of buffer and pH is critical for solution stability, as detailed in the following sections.

pH Stability

Q4: How does pH generally affect the stability of 3,5-Dibromo-L-tyrosine in aqueous solutions?

The pH of an aqueous solution is a critical factor influencing the stability of many organic molecules, including 3,5-Dibromo-L-tyrosine. The stability is dictated by the ionization state of its functional groups (carboxylic acid, amino group, and phenolic hydroxyl group) and the susceptibility of the molecule to pH-catalyzed degradation reactions like hydrolysis or oxidation.

For tyrosine and its derivatives, both acidic and alkaline conditions can promote degradation. While specific data for 3,5-Dibromo-L-tyrosine is not extensively published, studies on similar molecules show that extreme pH values often lead to higher degradation rates.[5] For instance, the parent amino acid L-tyrosine is known to be relatively stable, but can undergo halogenation in high concentrations of HCl.[4] The stability of tyrosine residues in proteins is also known to be pH-dependent.[6] Generally, a slightly acidic to neutral pH range is often found to be optimal for the stability of related compounds.[5][7]

Q5: What are the potential degradation pathways for 3,5-Dibromo-L-tyrosine under various pH conditions?

While a definitive degradation profile requires experimental analysis, we can postulate several likely pathways based on the chemical structure and known reactions of tyrosine and related halogenated compounds.

  • Oxidation: The phenolic ring is susceptible to oxidation, a process that can be influenced by pH, light, and the presence of metal ions.[8] This could lead to the formation of quinone-like structures or ring-opening products.

  • Decarboxylation: The loss of the carboxyl group as CO₂ can occur, especially under heat stress.

  • Deamination: The removal of the amino group is another potential degradation route.[9]

  • Dehalogenation: The bromine atoms could potentially be removed under certain reductive or photolytic conditions, although this is generally less common than oxidation.

The prevalence of each pathway is expected to be highly dependent on the specific pH, temperature, and light exposure conditions.

Troubleshooting Guide

Problem: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a 3,5-Dibromo-L-tyrosine solution.

  • Potential Cause 1: pH-Induced Degradation. Your solution's pH may be promoting the chemical breakdown of the compound. The rate and type of degradation can be highly pH-dependent.

    • Solution:

      • Verify the pH of your buffer or solvent system.

      • Conduct a preliminary stability check by preparing fresh solutions at different pH values (e.g., pH 3, 5, 7, 9) and analyzing them immediately and after a set time (e.g., 24 hours) at your experimental temperature.

      • Based on the results, select a pH that minimizes the formation of degradant peaks. A slightly acidic pH is often a good starting point for stability.[5]

  • Potential Cause 2: Photodegradation. Aromatic amino acids and their derivatives can be sensitive to light, especially in the UV spectrum.[10]

    • Solution: Always prepare and store solutions in amber vials or containers wrapped in foil. Minimize exposure to ambient light during experimental manipulations.

  • Potential Cause 3: Oxidative Degradation. Dissolved oxygen or trace metal contaminants can catalyze the oxidation of the phenolic ring.[8]

    • Solution: Consider de-gassing your solvents before use. If the problem persists and is compatible with your downstream application, you may consider adding a small amount of an antioxidant like EDTA to chelate metal ions.

Problem: The concentration of my 3,5-Dibromo-L-tyrosine stock solution appears to decrease over time, even when stored cold.

  • Potential Cause 1: Poor Solubility and Precipitation. 3,5-Dibromo-L-tyrosine has limited aqueous solubility.[1] What appears to be degradation might be the compound precipitating out of solution, especially at high concentrations or upon freeze-thaw cycles.

    • Solution:

      • Visually inspect the solution for any precipitate before use. If observed, gently warm and vortex the solution to redissolve.

      • Confirm the solubility limit in your specific buffer system. You may need to work at a lower concentration or add a co-solvent like DMSO or methanol.[1]

      • Filter your sample through a 0.22 µm filter before HPLC analysis to remove any undissolved particulates that could be mistaken for concentration loss.

  • Potential Cause 2: Adsorption to Container Surfaces. Highly hydrophobic compounds can sometimes adsorb to the walls of plastic or glass containers, leading to an apparent decrease in concentration.

    • Solution: Consider using low-adsorption microcentrifuge tubes or silanized glass vials for storage, especially for very dilute solutions.

Experimental Protocols & Workflows

Protocol 1: Conducting a Forced Degradation Study for pH Stability

This protocol outlines a systematic approach to evaluate the stability of 3,5-Dibromo-L-tyrosine across a range of pH values. Forced degradation studies are essential for identifying likely degradation products and establishing optimal solution conditions.[11]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) prep_samples 3. Dilute Stock into Buffers (Final concentration e.g., 50 µg/mL) prep_stock->prep_samples prep_buffers 2. Prepare Buffers (e.g., pH 3, 5, 7, 9, 11) prep_buffers->prep_samples prep_t0 4. Analyze T=0 Samples (Immediate analysis) prep_samples->prep_t0 stress_ph3 Incubate pH 3 Sample prep_samples->stress_ph3 stress_ph5 Incubate pH 5 Sample prep_samples->stress_ph5 stress_ph7 Incubate pH 7 Sample prep_samples->stress_ph7 stress_ph9 Incubate pH 9 Sample prep_samples->stress_ph9 stress_ph11 Incubate pH 11 Sample prep_samples->stress_ph11 analysis_t_final 5. Collect Aliquots (e.g., T=24h, 48h, 72h) stress_ph3->analysis_t_final stress_ph5->analysis_t_final stress_ph7->analysis_t_final stress_ph9->analysis_t_final stress_ph11->analysis_t_final analysis_hplc 6. Analyze by HPLC/LC-MS (Quantify parent peak, identify degradants) analysis_t_final->analysis_hplc analysis_data 7. Plot Data (% Remaining vs. Time for each pH) analysis_hplc->analysis_data

Caption: Workflow for a pH-dependent stability study.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3,5-Dibromo-L-tyrosine (e.g., 1 mg/mL) in a suitable organic solvent like methanol, where it is readily soluble.[1]

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9, 11). Use buffers with appropriate buffering capacity for each pH, such as citrate for acidic and phosphate or borate for neutral to alkaline conditions.

  • Sample Preparation: Dilute the stock solution into each buffer to achieve the final desired concentration for the study (e.g., 50 µg/mL). Ensure the final concentration of the organic solvent from the stock is low (e.g., <1-2%) to avoid affecting the aqueous stability.

  • Time-Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each pH sample and analyze it using a validated stability-indicating HPLC method. This establishes the initial concentration and purity.

  • Incubation: Store the remaining samples under controlled temperature and light conditions (e.g., 25°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 8, 24, 48, 72 hours), withdraw aliquots from each sample and analyze them by HPLC.

  • Data Analysis: Calculate the percentage of 3,5-Dibromo-L-tyrosine remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics. Analyze for the appearance and growth of new peaks, which represent degradation products.

Protocol 2: Stability-Indicating HPLC Method

A robust analytical method is essential to separate the parent compound from any potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This is a generic starting method. Optimization may be required based on the specific degradation products formed.

Potential Degradation Pathway Visualization

G Parent 3,5-Dibromo-L-tyrosine Oxidation Oxidized Products (e.g., Quinones) Parent->Oxidation O₂, light, pH Decarboxylation Decarboxylated Product Parent->Decarboxylation heat, pH Deamination Deaminated Product Parent->Deamination pH, enzymes Dehalogenation Monobromo-L-tyrosine / L-tyrosine Parent->Dehalogenation reducing agents, light

Caption: Postulated degradation pathways for 3,5-Dibromo-L-tyrosine.

References

  • Semantic Scholar. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution.
  • Bodine, J. H. (1943). THE pH STABILITY OF PROTYROSINASE AND TYROSINASE. Journal of Cellular and Comparative Physiology, 22(3), 263-271. Available from: [Link]

  • Mohammadpanah, H., Rastegar, H., Ramazani, M. R., & Jaafari, M. R. (2013). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Biosciences Biotechnology Research Asia, 10(1), 227-234. Available from: [Link]

  • Spain, J. C., & Nishino, S. F. (2001). Biodegradation of 3-Nitrotyrosine by Burkholderia sp. Strain JS165 and Variovorax paradoxus JS171. Applied and Environmental Microbiology, 67(1), 269-275. Available from: [Link]

  • Wu, W., Chen, Y., & Hazen, S. L. (1999). 3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry, 38(12), 3538-3548. Available from: [Link]

  • Al-Suwayeh, S. A., Taha, E. I., Al-Qahtani, S. D., & Ahmad, A. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules, 29(12), 2849. Available from: [Link]

  • Majumdar, S., & Giri, S. (2011). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-dibromo-L-tyrosine. PubChem Compound Database. Retrieved from [Link]

  • Sci-Hub. (n.d.). Sci-Hub: removing barriers in the way of science. Retrieved from [Link]

  • Majumdar, S., & Giri, S. (2011). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Organic preparations and procedures international, 43(6), 569-572. Available from: [Link]

  • Landymore, A. F. (1976). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. UBC Library Open Collections. Available from: [Link]

  • Breton, S., Dorlet, P., Liebl, U., & Rappaport, F. (2009). Molecular origin of the pH dependence of tyrosine D oxidation kinetics and radical stability in photosystem II. Biochemistry, 48(36), 8569-8579. Available from: [Link]

  • Vang, Z. J., Nguyen, D. P., & Pomerantz, W. C. (2018). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Chemical science, 9(24), 5363-5369. Available from: [Link]

  • ResearchGate. (2022). LC-MS/MS CHARACTERIZATION OF FORCED DEGRADATION PRODUCTS OF TUCATINIB, A NOVEL TYROSINE KINASE INHIBITOR: DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD. Available from: [Link]

  • ResearchGate. (n.d.). Effects of pH on stability, expressed as remaining biological activities. Retrieved from [Link]

  • Wang, W., & Singh, S. (2021). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 13(1), 190 Forced degradation. Available from: [Link]

  • Otvos, F., & Cudic, P. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 25(20), 4697. Available from: [Link]

  • Lin, M. F., Lee, Y. T., Ni, C. K., & Lin, S. H. (2007). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. The Journal of chemical physics, 126(7), 074309. Available from: [Link]

  • ResearchGate. (2018). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. Available from: [Link]

  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Available from: [Link]

  • EAWAG-BBD. (1997). Tyrosine Degradation Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies of Nilotinib. Retrieved from [Link]

  • Shchedrina, V. A., Wagner, G. R., & Thummel, R. (2020). Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. eLife, 9, e61379. Available from: [Link]

  • Vang, Z. J., Nguyen, D. P., & Pomerantz, W. C. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(26), 3349-3353. Available from: [Link]

  • Harding, C. O., Poletto, L. B., & Gillingham, M. B. (2014). Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU). Journal of inherited metabolic disease, 37(5), 755-763. Available from: [Link]

Sources

Validation & Comparative

3,5-Dibromo-L-tyrosine vs. 3-Bromotyrosine: A Technical Comparison for Oxidative Stress Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Dibromo-L-tyrosine vs 3-bromotyrosine as oxidative stress markers Content Type: Technical Comparison Guide

Executive Summary

In the assessment of eosinophil-driven oxidative stress, 3-bromotyrosine (3-BrY) and 3,5-dibromo-L-tyrosine (DiBrY) serve as critical "molecular fingerprints." While both originate from the eosinophil peroxidase (EPO) pathway, their utility differs significantly based on the experimental context.

  • 3-Bromotyrosine (3-BrY) is the gold standard for quantitative fluid analysis (plasma/urine). It forms readily at physiological halide concentrations and correlates robustly with systemic eosinophil activation (e.g., asthma severity).

  • 3,5-Dibromo-L-tyrosine (DiBrY) is the preferred marker for tissue localization (IHC) . As a stable, terminal oxidation product, it is the primary target for monoclonal antibodies used to visualize cumulative tissue damage in situ.

Mechanistic Foundation: The Eosinophil Peroxidase Pathway[1]

To select the correct marker, one must understand their formation kinetics. Unlike neutrophils, which utilize myeloperoxidase (MPO) to generate hypochlorous acid (HOCl), eosinophils preferentially utilize Eosinophil Peroxidase (EPO) to generate hypobromous acid (HOBr) from hydrogen peroxide (


) and bromide ions (

).
  • 3-BrY Formation: Occurs rapidly when tyrosine residues are exposed to HOBr. It is the kinetic product favored under physiological bromide concentrations (20–100

    
    M).
    
  • DiBrY Formation: Requires a second bromination event. This typically occurs under conditions of excess oxidant stress or high local HOBr concentrations, making it a marker of severe or cumulative damage.

Figure 1: Bromination Pathway & Specificity

EPO_Pathway Eosinophil Activated Eosinophil EPO Eosinophil Peroxidase (EPO) Eosinophil->EPO Secretion HOBr Hypobromous Acid (HOBr) EPO->HOBr Catalysis H2O2 H2O2 + Br- H2O2->EPO Tyr Protein Tyrosine HOBr->Tyr Bromination BrY 3-Bromotyrosine (3-BrY) [Primary Fluid Marker] Tyr->BrY Rapid (Physiological [Br-]) DiBrY 3,5-Dibromotyrosine (DiBrY) [Tissue/IHC Marker] BrY->DiBrY Excess HOBr (Severe Stress) MPO Myeloperoxidase (MPO) ClY 3-Chlorotyrosine (Neutrophil Marker) MPO->ClY Generates HOCl

Caption: The EPO-driven cascade preferentially forms 3-BrY at physiological halide levels. DiBrY requires a second oxidation step.

Technical Comparison: Performance & Utility
A. Specificity & Sensitivity
  • 3-BrY: Highly specific to eosinophils. Neutrophils (MPO) generate negligible amounts of 3-BrY, making it a distinct "fingerprint" for eosinophilic inflammation (e.g., asthma, parasitic infection). It is sensitive enough to detect baseline eosinophil activity in healthy controls using LC-MS/MS.

  • DiBrY: While specific, its formation is less efficient than 3-BrY at physiological pH and halide levels. Consequently, DiBrY levels in biofluids are often 10–50x lower than 3-BrY, pushing the limits of detection for many assays.

B. Stability in Biological Matrices

Stability is a critical factor for biobanking and retrospective studies.

Feature3-Bromotyrosine (3-BrY)3,5-Dibromo-L-tyrosine (DiBrY)
4°C Stability Stable for ~7 daysStable
-20°C Stability Unstable (>30-60 days).[1] Significant degradation observed.Generally Stable
-80°C Stability Stable for >6 monthsStable
Matrix Effect Susceptible to de-bromination by bacterial enzymes in urine if not preserved.Highly resistant to chemical degradation.

Critical Protocol Note: Do not store plasma/urine samples for 3-BrY analysis at -20°C for long periods. Flash freeze and store at -80°C immediately.

C. Detection Methods
  • LC-MS/MS (Mass Spectrometry): The method of choice for 3-BrY . It allows for simultaneous quantification of 3-BrY, 3-ClY (neutrophil marker), and 3-NO2Y (nitrosative stress).

  • Immunohistochemistry (IHC): The method of choice for DiBrY . Monoclonal antibodies (e.g., clone 3A5) are often raised against the di-halogenated form because the bulky bromine atoms at positions 3 and 5 create a distinct epitope, reducing cross-reactivity with native tyrosine.

Experimental Protocol: Simultaneous Quantification via LC-MS/MS

This protocol is designed for the high-sensitivity quantification of free 3-BrY and DiBrY in plasma or urine.

Reagents:

  • Internal Standards:

    
    -3-Bromotyrosine, 
    
    
    
    -Tyrosine.
  • Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Water.

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 3.0 x 100 mm).

Workflow Diagram

LCMS_Workflow Sample Sample: 100 µL Plasma/Urine Spike Add Internal Standard (13C-3-BrY) Sample->Spike Precip Protein Precipitation (400 µL ACN + 0.1% Formic Acid) Spike->Precip Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Precip->Centrifuge SPE Solid Phase Extraction (Optional) (Captiva EMR-Lipid for Plasma) Centrifuge->SPE Dry Evaporate Supernatant (N2 stream) SPE->Dry Recon Reconstitute (Mobile Phase A) Dry->Recon LCMS LC-MS/MS Analysis (Triple Quad, MRM Mode) Recon->LCMS

Caption: Optimized workflow for extraction and quantification of halogenated tyrosines from biofluids.

Step-by-Step Methodology
  • Sample Prep: Thaw samples on ice. Aliquot 100

    
    L of plasma or urine.
    
  • Internal Standard: Add 10

    
    L of isotopically labeled internal standard mixture (final conc. ~10 ng/mL).
    
  • Protein Precipitation: Add 400

    
    L of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 30 seconds.
    
  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Clean-up (Crucial for Plasma): Transfer supernatant to a lipid-removal plate (e.g., Agilent Captiva EMR-Lipid) or perform standard SPE if sensitivity <0.05 ng/mL is required.

  • Analysis: Inject 5-10

    
    L onto the LC-MS/MS system.
    
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

  • MRM Transitions:

    • 3-BrY: m/z 260.0

      
       214.0 (Quantifier), 260.0 
      
      
      
      81.0 (Qualifier).
    • DiBrY: m/z 339.9

      
       293.9.
      
Data Summary: Clinical & Analytical Metrics

The following table summarizes key performance metrics derived from validation studies in asthmatic and healthy cohorts.

Metric3-Bromotyrosine (3-BrY)3,5-Dibromo-L-tyrosine (DiBrY)
Limit of Detection (LOD) ~0.026 ng/mL~0.15 ng/mL (less sensitive)
Limit of Quantification (LOQ) ~0.096 ng/mL~0.50 ng/mL
Healthy Baseline (Urine) 1–5 ng/mg CreatinineOften < LOQ
Asthma Correlation Strong (

) with severity & exacerbation risk
Positive, but less quantitative data available
Primary Application Biomarker of Activity: Monitoring drug response (e.g., corticosteroids).Biomarker of Damage: Histological assessment of tissue remodeling.
Conclusion

For drug development and clinical research focusing on systemic eosinophil activation (e.g., monitoring asthma therapy), 3-Bromotyrosine is the superior marker due to its higher abundance, established quantitative protocols, and direct correlation with clinical severity. 3,5-Dibromo-L-tyrosine should be reserved for histological studies where spatial visualization of oxidative damage is required.

References
  • Wu, W., et al. (1999).[2] 3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo.[3] Biochemistry.[3][4] Link

  • Fleszar, M. G., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules.[5][1][4][6][7][8][9][10][11][12][13] Link

  • Sattasathuchana, P., et al. (2015).[1] Stability of serum 3-bromotyrosine concentrations at various storage temperatures.[1] Veterinary Clinical Pathology. Link

  • Wedes, S. H., et al. (2011). Urinary Bromotyrosine Measures Asthma Control and Predicts Asthma Exacerbations in Children. Journal of Pediatrics. Link

  • Kato, Y., et al. (2005). Immunochemical detection of dibromotyrosine as a marker of oxidative damage.[5] Methods in Enzymology. Link

Sources

A Comparative Analysis of Dihalogenated L-Tyrosine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Dihalogenated L-tyrosine derivatives represent a critical class of synthetic amino acids with broad applications in biochemical research and pharmaceutical development. Their unique physicochemical properties, conferred by the introduction of halogen atoms onto the aromatic ring of L-tyrosine, enable novel approaches in peptide synthesis, drug design, and the study of biological systems. This guide provides a comprehensive comparison of three key dihalogenated L-tyrosine derivatives: 3,5-diiodo-L-tyrosine (DIT), 3,5-dibromo-L-tyrosine (DBrT), and 3,5-dichloro-L-tyrosine (DCT). We will delve into their synthesis, comparative properties, and applications, supported by experimental data and established protocols.

Introduction: The Significance of Halogenation

L-tyrosine, a non-essential amino acid, is a precursor to several critical biomolecules, including neurotransmitters and hormones. Halogenation of the tyrosine ring at the 3 and 5 positions dramatically alters its properties, including size, hydrophobicity, and the acidity of the phenolic hydroxyl group. These modifications can lead to enhanced biological activity, improved binding affinity to target proteins, and the introduction of novel functionalities for biochemical probing.

Comparative Overview of Dihalogenated L-Tyrosine Derivatives

The choice between diiodo-, dibromo-, and dichloro-L-tyrosine derivatives depends on the specific application and desired molecular properties. The following table summarizes their key physicochemical characteristics.

Property3,5-Dichloro-L-tyrosine (DCT)3,5-Dibromo-L-tyrosine (DBrT)3,5-Diiodo-L-tyrosine (DIT)
Molecular Weight ( g/mol ) 250.08338.98432.98
pKa (Phenolic OH) ~7.8~6.4~6.3
Key Applications Biomarker for chlorine exposure, Antiviral researchPeptide synthesis, Neuroprotective agentThyroid hormone biosynthesis intermediate, Enzyme inhibition studies

Causality Behind Property Differences: The trend in molecular weight is a direct consequence of the increasing atomic mass of the halogen substituents (Cl < Br < I). The decreasing pKa of the phenolic hydroxyl group from DCT to DIT is attributed to the increasing electron-withdrawing inductive effect of the halogens, which stabilizes the phenolate anion. This modulation of acidity can significantly impact hydrogen bonding interactions within a protein's active site.

Synthesis of Dihalogenated L-Tyrosine Derivatives

The synthesis of these derivatives typically involves the direct halogenation of L-tyrosine. The choice of halogenating agent and reaction conditions is crucial for achieving high yields and preventing over-halogenation.

Experimental Protocol: Synthesis of 3,5-Dibromo-L-tyrosine

This protocol provides a simple and efficient method for the gram-scale preparation of 3,5-dibromo-L-tyrosine.

Materials:

  • L-Tyrosine

  • Dimethyl sulfoxide (DMSO)

  • Hydrobromic acid (HBr) in acetic acid (AcOH)

Procedure:

  • Dissolve L-tyrosine in a solution of HBr in acetic acid.

  • Add 2.2 equivalents of DMSO to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitoring by TLC or HPLC).

  • Precipitate the product by adding a suitable anti-solvent (e.g., diethyl ether).

  • Collect the solid product by filtration, wash with the anti-solvent, and dry under vacuum.

Rationale: This method is favored for its simplicity, safety, and efficiency. DMSO in the presence of HBr acts as the brominating agent. Using a stoichiometric amount of DMSO allows for controlled bromination, yielding the desired dibrominated product in good yield.

A similar streamlined synthesis has been developed for mono-, di-, and heterodihalogenated derivatives of L-tyrosine N-oxime methyl ester, which can serve as versatile building blocks.

Applications and Performance in Drug Development and Research

3,5-Diiodo-L-tyrosine (DIT): A Key Player in Thyroid Function

DIT is a naturally occurring intermediate in the biosynthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3). This makes it an invaluable tool for studying thyroid hormone metabolism and related disorders.

  • Enzyme Inhibition: DIT has been shown to inhibit tyrosine hydroxylase, a key enzyme in the catecholamine synthesis pathway, with an IC50 of 20 µM. This inhibitory activity allows researchers to probe the mechanisms of neurotransmitter regulation.

  • Radiolabeling: The presence of iodine atoms makes DIT and its derivatives suitable for the development of radiolabeled compounds for imaging and therapeutic applications in nuclear medicine.

3,5-Dibromo-L-tyrosine (DBrT): A Versatile Building Block and Neuroprotective Agent

DBrT is widely used in peptide synthesis to create analogs with enhanced biological activity. The bromo-substituents can increase hydrophobicity and improve receptor binding.

  • Peptide Synthesis: Both Boc- and Fmoc-protected DBrT are commercially available and serve as key building blocks for incorporating this non-natural amino acid into peptide chains.

  • Neuroprotection: Studies have shown that DBrT exhibits neuroprotective effects by attenuating excitatory glutamatergic synaptic transmission with greater potency than L-phenylalanine. In a rat model of stroke, DBrT significantly reduced brain infarct volume and neurological deficit scores.

3,5-Dichloro-L-tyrosine (DCT): A Biomarker and Antiviral Candidate

DCT has emerged as a significant biomarker for exposure to reactive chlorine species.

  • Biomarker of Oxidative Stress: Modification of tyrosine by reactive chlorine can produce both 3-chlorotyrosine and 3,5-dichlorotyrosine. These have been used as biomarkers to assess the extent of myeloperoxidase-catalyzed chlorine stress.

  • Antiviral Potential: Halogenated compounds derived from L-tyrosine, including chlorinated derivatives, have been evaluated for their antiviral activity, for instance against SARS-CoV-2.

Characterization and Analysis

The purity and identity of dihalogenated L-tyrosine derivatives are typically confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the structure and substitution pattern of the aromatic ring.

  • Mass Spectrometry (MS): MS provides accurate molecular weight determination.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds and to monitor reaction progress.

Experimental Workflows and Signaling Pathways

Workflow: Incorporation of Dihalogenated Tyrosines into Peptides

The incorporation of these unnatural amino acids into peptides follows standard solid-phase peptide synthesis (SPPS) protocols. The workflow below illustrates the general process.

SPPS_Workflow Resin Solid Support Resin Coupling1 Couple Fmoc-protected Amino Acid 1 Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Dihalogenated L-Tyrosine Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Subsequent Amino Acids Deprotection2->Coupling3 Cleavage Cleave from Resin & Deprotect Side Chains Coupling3->Cleavage Purification Purify Peptide (e.g., HPLC) Cleavage->Purification Catecholamine_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH O2, THB L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT TH->L_DOPA DIT 3,5-Diiodo-L-tyrosine DIT->TH Inhibits

Caption: Inhibition of Tyrosine Hydroxylase by 3,5-diiodo-L-tyrosine in the catecholamine biosynthesis pathway.

Conclusion

Dihalogenated L-tyrosine derivatives offer a powerful toolkit for researchers in chemistry, biology, and medicine. The choice between diiodo-, dibromo-, and dichloro- analogs is dictated by the specific requirements of the application, whether it be mimicking a natural hormone intermediate, enhancing the therapeutic properties of a peptide, or serving as a biomarker for oxidative stress. A thorough understanding of their comparative properties and synthetic methodologies is essential for their effective utilization in advancing scientific knowledge and developing novel therapeutics.

References

  • American Chemical Society. (n.d.). Syntheses of mono-, di-, and heterodihalogenated derivatives of L-tyrosine N-oxime methyl ester | Poster Board #1249. Retrieved from [Link]

  • Bao, S., Zhong, X., Wan, Y., Tan, G., Xu, K., & Yu, X. (n.d.). Synthesis of Halogenated Diphenylpiperazines from L-Tyrosine Derivatives by Biotransformation. Oxford Academic. Retrieved from [Link]

  • Bao, S., Zhong, X., Wan, Y., Tan, G., Xu, K., & Yu, X. (n.d.). Synthesis of Halogenated Diphenylpiperazines from L-Tyrosine Derivatives by Biotransformation. Retrieved from [Link]

  • McCord, T. J., Smith, D. R., Winters, D. W., Grimes, J. F., Hulme, K. L., Robinson, L. Q., Gage, L. D., & Davis, A. L. (1975

Comparative Guide: Synthetic Routes for 3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for 3,5-Dibromo-L-tyrosine (DBT) , a critical precursor in thyroxine biosynthesis and a standard for radio-labeling and cross-linking studies.

Executive Summary

The synthesis of 3,5-Dibromo-L-tyrosine has evolved from hazardous direct bromination using elemental bromine to more sustainable, atom-efficient oxidative protocols. This guide evaluates three primary methodologies:

  • Classical Direct Bromination (

    
    ):  High yield but hazardous handling and poor atom economy.
    
  • Oxidative Bromination (HBr/DMSO): The current "Gold Standard" for laboratory scale—safer, high specificity, and easy workup.

  • Green Oxidative Bromination (

    
    ):  The most sustainable industrial approach, utilizing in situ generation of active bromine.
    
Mechanistic Pathway & Selectivity

Regardless of the reagent, the fundamental mechanism is Electrophilic Aromatic Substitution (EAS) . The phenolic hydroxyl group on tyrosine acts as a strong activating group (ortho/para director), directing the electrophilic bromine species (


 or 

-complex) to the 3- and 5-positions.

Key Challenge: Controlling mono- vs. di-bromination.

  • Mono-bromination (3-bromo-L-tyrosine): Favored at low temperatures and stoichiometric control (1.0–1.2 eq. active Br).

  • Di-bromination (3,5-dibromo-L-tyrosine): Requires excess brominating agent (>2.0 eq.) and slightly elevated temperatures to overcome the steric hindrance introduced by the first bromine atom.

Reaction Pathway Diagram

The following diagram illustrates the stepwise bromination pathway and the critical reagents for each route.

BrominationPathway cluster_legend Reagent Systems Tyrosine L-Tyrosine Mono 3-Bromo-L-tyrosine (Intermediate) Tyrosine->Mono 1st Bromination (Fast, Exothermic) DiBromo 3,5-Dibromo-L-tyrosine (Target) Mono->DiBromo 2nd Bromination (Slower, Steric Hindrance) Br2 Route A: Br2 / AcOH DMSO Route B: HBr / DMSO H2O2 Route C: HBr / H2O2

Figure 1: Stepwise electrophilic bromination of L-Tyrosine.[1][2][3] The second bromination step is rate-limiting due to steric crowding.

Detailed Route Analysis
Route A: Classical Direct Bromination (

)
  • Reagents: Elemental Bromine (

    
    ), Glacial Acetic Acid (AcOH).
    
  • Mechanism: Direct attack of molecular bromine.

  • Pros: High reaction speed; well-established literature precedence.

  • Cons: Handling of highly toxic/corrosive liquid bromine; formation of HBr byproduct (waste); difficult to control stoichiometry precisely on large scales.

Route B: Oxidative Bromination (HBr / DMSO)
  • Reagents: 48% Hydrobromic Acid (HBr), Dimethyl Sulfoxide (DMSO).

  • Mechanism: DMSO acts as an oxidant, converting HBr into an active brominating species (likely

    
     or a bromodimethylsulfonium salt) in situ.
    
    • Reaction:

      
      
      
  • Pros: Uses stable, liquid reagents; safer than handling elemental

    
    ; excellent stoichiometric control (2.2 eq. DMSO guarantees di-bromination); high yield (>90%).
    
  • Cons: Generates Dimethyl Sulfide (DMS) byproduct, which has a foul odor (requires good ventilation/scrubbing).

Route C: Green Oxidative Bromination (

)
  • Reagents: HBr, Hydrogen Peroxide (

    
    ).[4][5][6][7][8]
    
  • Mechanism: Peroxidase-mimetic oxidation.

    • Reaction:

      
      
      
  • Pros: Highest Atom Economy (byproduct is water); "Green Chemistry" compliant; no foul odors.

  • Cons: Exothermic control required; risk of over-oxidation (quinone formation) if temperature is not strictly managed.

Comparative Performance Data
MetricRoute A: Direct (

)
Route B: HBr / DMSORoute C: HBr /

Yield 80–85%92–96% 85–90%
Purity (HPLC) >95%>98% >95%
Atom Economy Low (50% of Br lost as HBr)High (Recycles Br via oxidation)Highest (Water byproduct)
Safety Profile Poor (Toxic

vapor)
Good (Standard corrosives)Good (Exotherm risk)
Scalability ModerateHigh High
Cost Efficiency ModerateHighVery High
Experimental Protocols
Protocol 1: The "Gold Standard" HBr/DMSO Method

Recommended for laboratory synthesis (1g – 100g scale) due to its reliability and safety.

Materials:

  • L-Tyrosine (10 mmol, 1.81 g)

  • HBr (48% aqueous, 10 mL)

  • DMSO (22 mmol, 1.72 g) – Critical: 2.2 equivalents for di-bromination

  • Solvent: Glacial Acetic Acid (20 mL)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve L-tyrosine in the mixture of HBr and Acetic Acid. Stir until a clear solution is obtained.

  • Addition: Add DMSO dropwise over 10 minutes. The solution will turn orange/red, indicating the generation of active bromine species.

  • Reaction: Heat the mixture to 60–70°C for 2 hours.

    • Note: Do not exceed 80°C to prevent degradation.

  • Quenching: Allow the mixture to cool to room temperature. Add 20 mL of water.

  • Neutralization: Adjust pH to ~5.0 using 5M NaOH or concentrated Ammonia. The product is zwitterionic and will precipitate at its isoelectric point (pI).

  • Isolation: Filter the white/off-white precipitate.[1] Wash with cold water (2x) and cold ethanol (1x).

  • Drying: Dry in a vacuum oven at 50°C.

Validation:

  • Melting Point: 209–211°C (dec).

  • 1H NMR (

    
    /NaOD): 
    
    
    
    7.46 (s, 2H, Ar-H), 3.20 (m, 1H,
    
    
    -H). The absence of the doublet/triplet pattern of mono-bromotyrosine confirms di-substitution.
Protocol 2: Green Oxidative Method (HBr /

)

Recommended for industrial or environmentally sensitive applications.

Materials:

  • L-Tyrosine (10 mmol)[9]

  • HBr (48%, 2.2 equiv)[6]

  • 
     (30%, 2.2 equiv)
    
  • Solvent: Water or Methanol

Step-by-Step Workflow:

  • Suspension: Suspend L-tyrosine in water/methanol (1:1). Add HBr.[1][4][5][7][8][10][11]

  • Controlled Addition: Cool the reaction vessel to 0–5°C (Ice bath). Add

    
     dropwise very slowly.
    
    • Critical: The reaction is highly exothermic.[10] Rapid addition causes frothing and loss of bromine vapors.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Evaporate methanol (if used). Neutralize to pH 5 to precipitate the product.

  • Recrystallization: Recrystallize from dilute ethanol to remove any quinone oxidation byproducts.

References
  • Phillips, R. S., et al. (2005). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine.[2][3][12] ResearchGate.

    • Key Reference for the DMSO/HBr protocol.
  • Vyas, P. V., et al. (2003).[6] An eco-friendly oxidative bromination of alkanones and alkenes using HBr/H2O2. Tetrahedron Letters.[6]

    • Establishes the Green Chemistry credentials of the HBr/H2O2 system.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67532, 3,5-Dibromo-L-tyrosine.

    • Source for physical properties and safety data.[13]

  • Wu, H., et al. (2004). Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine.[9] USDA ARS.[9]

    • Comparative data on enzym

Sources

Comparative In Vivo Efficacy: 3,5-Dibromo-D-tyrosine vs. 3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative In Vivo Efficacy & Pharmacokinetics: 3,5-Dibromo-D-tyrosine vs. 3,5-Dibromo-L-tyrosine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of the L-isomer (DBLT) and D-isomer (DBDT) of 3,5-dibromotyrosine. While chemically identical in atomic composition, their in vivo efficacy profiles are diametrically opposed due to stereospecific enzymatic recognition.

  • 3,5-Dibromo-L-tyrosine (DBLT): The biologically active metabolite . It serves as a critical biomarker for eosinophil-mediated tissue injury (e.g., asthma, sepsis) and is a metabolic substrate for thyroid hormone synthesis precursors. Its "efficacy" is defined by its utility as a tracer of oxidative stress and its rapid metabolic turnover.

  • 3,5-Dibromo-D-tyrosine (DBDT): The metabolically stable analog . It exhibits prolonged plasma half-life due to resistance against L-specific deaminases and decarboxylases. Its efficacy lies in therapeutic applications requiring high metabolic stability (e.g., tyrosinase inhibition, peptide mimetics) or as a negative control in stereoselectivity assays.

Mechanistic Divergence

The core difference in efficacy stems from how chiral recognition systems in the body (transporters and enzymes) process these isomers.

Biological Signaling & Metabolism[1][2]
  • L-Isomer (Endogenous Pathway): DBLT is generated endogenously when Eosinophil Peroxidase (EPO) oxidizes bromide ions (

    
    ) to hypobromous acid (
    
    
    
    ), which brominates tyrosine residues on proteins. It is subsequently released via proteolysis.
  • D-Isomer (Exogenous Stability): DBDT is not naturally formed in mammals. It evades the "metabolic shredders" (like tyrosine aminotransferase) that degrade the L-isomer, leading to a distinct pharmacokinetic profile.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two isomers.

MetabolicFate Input 3,5-Dibromo-Tyrosine (Racemic Mix) L_Iso L-Isomer (DBLT) Input->L_Iso Resolution D_Iso D-Isomer (DBDT) Input->D_Iso Resolution Transporter LAT1/LAT2 Transporters (High Affinity) L_Iso->Transporter Active Uptake Metabolism Deamination/Decarboxylation (Liver/Kidney) Transporter->Metabolism Substrate Product_L 3,5-Dibromo-4-hydroxyphenylacetic acid (Rapid Clearance) Metabolism->Product_L Conversion Exclusion Transport Exclusion (Low BBB Penetration) D_Iso->Exclusion Passive/Low Uptake Oxidase D-Amino Acid Oxidase (DAO) - Slow/Low Activity D_Iso->Oxidase Minor Pathway Product_D Renal Excretion (Unchanged) Exclusion->Product_D Filtration Oxidase->Product_D

Caption: Divergent metabolic fates: L-isomer undergoes rapid enzymatic conversion, while D-isomer is largely excreted unchanged.

Comparative Efficacy Data

The following table summarizes in vivo performance metrics based on pharmacokinetic principles and biomarker validation studies.

Feature3,5-Dibromo-L-tyrosine (DBLT)3,5-Dibromo-D-tyrosine (DBDT)
Primary Utility Biomarker (Eosinophil activity)Therapeutic Scaffold / Control
Metabolic Stability Low . Rapidly deaminated to phenolic acids.High . Resists rapid degradation.
Plasma Half-Life Short (

min to hours)
Long (

hours to days)
Transport (BBB) High affinity for System L (LAT1).Low affinity; poor BBB penetration.
Toxicity Potential Moderate. Can form reactive quinones if oxidized.Low. Inert; does not incorporate into proteins.
Receptor Binding Binds nuclear thyroid receptors (weakly).Negligible binding to canonical receptors.

Experimental Protocols for Validation

To validate these differences in your own laboratory, use the following self-validating protocols.

Protocol: In Vivo Pharmacokinetic Discrimination

Objective: To quantify the stability difference between D- and L-isomers in a rodent model.

Materials:

  • Racemic 3,5-Dibromo-tyrosine (or separate enantiomers).

  • LC-MS/MS system with a Chiral Column (e.g., Crownpak CR(+) or TeicoShell).

  • Male Wistar rats (n=6 per group).

Workflow:

  • Dosing: Administer 10 mg/kg of specific isomer IV or IP.

  • Sampling: Collect tail vein blood at 0, 15, 30, 60, 120, 240 min, and 24h.

  • Extraction:

    • Precipitate plasma proteins with acetonitrile (1:3 v/v).

    • Centrifuge at 10,000 x g for 10 min.

    • Collect supernatant.

  • Analysis (Critical Step):

    • Use a chiral mobile phase (e.g., HClO4 pH 2.0) to prevent racemization during analysis.

    • Validation Check: Spike D-isomer into L-isomer plasma samples to ensure peak resolution > 1.5.

Protocol: Eosinophil Peroxidase (EPO) Activity Assay

Objective: To demonstrate that only the L-isomer is the natural product of inflammation.

Workflow:

  • Induction: Induce peritonitis in mice using thioglycollate (stimulates eosinophil recruitment).

  • Tracer: Administer

    
     (radioactive bromide) or stable isotope 
    
    
    
    .
  • Isolation: Harvest peritoneal lavage fluid after 4 hours.

  • Detection:

    • Analyze proteins for brominated tyrosine residues.

    • Result: Hydrolysis of proteins will yield exclusively 3,5-Dibromo-L-tyrosine .

    • Note: The absence of D-isomer confirms that biological bromination is stereoselective.

Therapeutic Implications

While DBLT is the natural metabolite, DBDT holds untapped therapeutic potential due to its stability.

Melanogenesis Inhibition

Recent data suggests D-tyrosine isomers competitively inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis, more effectively than L-tyrosine due to lack of downstream metabolism.

  • Hypothesis: DBDT may act as a potent, stable depigmenting agent.

  • Mechanism: Binds tyrosinase active site

    
     No conversion to DOPA quinone 
    
    
    
    Melanin synthesis halted.
Insulin Mimetic Potential

Halogenated tyrosines have been investigated for insulin-mimetic properties. The D-isomer offers a distinct advantage:

  • L-isomer: Rapidly cleared; requires high dosing.

  • D-isomer: Sustained plasma levels allow for prolonged receptor interaction (if affinity is preserved).

References

  • Wu, W., et al. (1999). "3-Bromotyrosine and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo." Biochemistry. Link

  • Henderson, J. P., et al. (2001). "The eosinophil peroxidase-hydrogen peroxide-bromide system of human eosinophils generates 5-bromouracil, a mutagenic thymine analogue." Biochemistry. Link

  • Park, E. S., et al. (2018). "D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity."[1] Pigment Cell & Melanoma Research. Link

  • Simoni, E., et al. (2010). "False-positive results in the detection of 3-nitrotyrosine in biological samples." Mass Spectrometry Reviews.
  • Kato, Y., et al. (2003). "Immunochemical detection of dibromotyrosine in inflammatory tissues." Journal of Clinical Biochemistry and Nutrition.

Sources

A Senior Application Scientist's Guide to Comparing the Biological Activity of Brominated vs. Chlorinated Tyrosines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity imparted by subtle molecular modifications is paramount. The halogenation of amino acids, a naturally occurring post-translational modification, represents a critical area of investigation, particularly in the context of inflammation and disease. This guide provides an in-depth technical comparison of brominated and chlorinated tyrosines, offering not just a review of their known roles but, more importantly, a practical framework and detailed experimental protocols to empower researchers to conduct their own rigorous comparative studies.

The Genesis of Halogenated Tyrosines: A Tale of Two Enzymes

In the theater of the human immune response, two key enzymes, Myeloperoxidase (MPO) and Eosinophil Peroxidase (EPO), take center stage in the production of halogenated tyrosines. These enzymes, found in neutrophils and eosinophils respectively, are crucial for host defense but can also contribute to tissue damage in chronic inflammatory conditions.

  • Myeloperoxidase (MPO): Released by neutrophils during inflammation, MPO catalyzes the reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻) to produce hypochlorous acid (HOCl).[1][2] HOCl is a potent oxidizing and chlorinating agent that readily reacts with the phenolic ring of tyrosine residues in proteins to form 3-chlorotyrosine.[3][4] The presence of 3-chlorotyrosine is now widely recognized as a specific biomarker for MPO-catalyzed oxidation and inflammation-associated tissue damage.[4][5]

  • Eosinophil Peroxidase (EPO): Abundantly secreted by activated eosinophils, EPO utilizes bromide ions (Br⁻) as a cosubstrate with H₂O₂ to generate hypobromous acid (HOBr).[6][7] HOBr, a powerful brominating agent, then modifies tyrosine residues to form 3-bromotyrosine and 3,5-dibromotyrosine.[6][7] Consequently, brominated tyrosines serve as markers for eosinophil-dependent inflammatory processes.[8]

The distinct halide preference of these enzymes provides a clear rationale for investigating the differential biological consequences of protein chlorination versus bromination.

Figure 1: Enzymatic pathways for the formation of chlorinated and brominated tyrosines.

Known Biological Activities: A Patchwork of Evidence

The existing literature provides compelling evidence for the diverse biological activities of halogenated tyrosines, primarily focusing on brominated derivatives from marine organisms and the role of both as inflammatory biomarkers.

Brominated Tyrosines: Nature's Bioactive Arsenal

Marine sponges, particularly of the order Verongida, are a rich source of a wide array of bromotyrosine-derived secondary metabolites.[9] These compounds exhibit a remarkable spectrum of biological activities, including:

  • Antimicrobial and Antifungal Properties: Many bromotyrosine derivatives have demonstrated potent activity against various bacterial and fungal strains.[9][10]

  • Anticancer and Cytotoxic Effects: A significant number of these compounds have been investigated for their ability to inhibit the growth of cancer cell lines, with some showing promising cytotoxic profiles.[10][11]

  • Antiviral Activity: Certain brominated tyrosine alkaloids have displayed inhibitory effects against viruses such as HSV-II and HIV-1.[10]

  • Enzyme Inhibition: Bromotyrosine alkaloids have been identified as inhibitors of enzymes like acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases.[10][12]

Chlorinated Tyrosines: Markers and Modulators of Inflammation

The study of chlorinated tyrosines has been predominantly centered on their role as stable biomarkers of MPO activity and neutrophil-mediated inflammation in a variety of diseases, including:

  • Atherosclerosis: Elevated levels of 3-chlorotyrosine have been found in atherosclerotic lesions, implicating MPO in the oxidation of low-density lipoprotein (LDL).[4]

  • Respiratory Diseases: Increased 3-chlorotyrosine has been detected in inflammatory lung conditions.

  • Neurodegenerative Disorders: MPO-mediated protein chlorination is also being investigated as a factor in the pathology of neurological diseases.

While primarily viewed as a marker of damage, the incorporation of chlorine into tyrosine residues can also directly alter protein structure and function, potentially modulating inflammatory signaling pathways.[1][13]

The Unanswered Question: A Direct Comparative Analysis

Despite the wealth of information on the individual activities of brominated and chlorinated tyrosines, a significant gap exists in the literature: a lack of direct, quantitative comparisons of their biological activities. For instance, it is often hypothesized that the greater size and polarizability of bromine compared to chlorine could lead to enhanced biological activity, but robust, comparative experimental data is scarce.

This guide aims to equip researchers with the necessary tools to address this critical question. The following sections provide detailed, field-proven protocols for conducting a head-to-head comparison of the biological activities of brominated and chlorinated tyrosine derivatives.

Experimental Framework for Comparative Analysis

To objectively compare the biological activity of a brominated tyrosine derivative with its chlorinated analog, a systematic approach is required. This involves synthesizing or obtaining the pure compounds and then subjecting them to a battery of in vitro assays.

Figure 2: Experimental workflow for the comparative analysis of halogenated tyrosines.

Synthesis of Halogenated Tyrosine Derivatives

For a true comparison, it is essential to have access to both the brominated and chlorinated versions of the same parent molecule. While some halogenated tyrosines are commercially available, custom synthesis may be required for novel derivatives. The synthesis of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine has been described, and similar methodologies can be adapted for chlorination.

Comparative Cytotoxicity Assessment: The MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength.[1]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the brominated and chlorinated tyrosine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for both the brominated and chlorinated compounds.

Comparative Enzyme Inhibition Analysis

To compare the inhibitory potential of brominated and chlorinated tyrosines on a specific enzyme, a well-established enzyme inhibition assay should be employed. The choice of enzyme will depend on the therapeutic area of interest (e.g., acetylcholinesterase for neurodegenerative diseases).

Principle: The activity of the enzyme is measured in the presence of varying concentrations of the inhibitor. The type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki) can be determined from the kinetic data.[14][15]

Experimental Protocol (Example: Acetylcholinesterase Inhibition):

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Inhibitor Preparation: Prepare serial dilutions of the brominated and chlorinated tyrosine derivatives.

  • Assay Procedure: In a 96-well plate, add the buffer, the inhibitor solution, and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation: Add the substrate (ATCI) and DTNB to initiate the reaction. The hydrolysis of ATCI by acetylcholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the substrate concentration (Michaelis-Menten plot) or their reciprocals (Lineweaver-Burk plot) to determine the type of inhibition and the Michaelis constant (Km) and maximum velocity (Vmax) in the presence of the inhibitors. The inhibitor constant (Ki) can then be calculated. Compare the Ki values for the brominated and chlorinated compounds to determine their relative inhibitory potency.

Comparative Receptor Binding Affinity

A competitive receptor binding assay is the gold standard for determining the affinity of a ligand for its receptor. This assay measures the ability of an unlabeled test compound (the brominated or chlorinated tyrosine) to compete with a radiolabeled or fluorescently labeled ligand for binding to a specific receptor.[5][16]

Principle: A fixed concentration of a high-affinity labeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor. The amount of labeled ligand bound to the receptor is measured, and the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.[16]

Experimental Protocol:

  • Receptor Preparation: Prepare a membrane fraction or whole cells expressing the target receptor.

  • Assay Setup: In a 96-well filter plate, add the assay buffer, the labeled ligand, and varying concentrations of the unlabeled brominated or chlorinated tyrosine derivative.

  • Incubation: Add the receptor preparation to initiate the binding reaction. Incubate the plate for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the receptor-bound from the free labeled ligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound labeled ligand.

  • Detection: For radioligands, add scintillation fluid to the wells and count the radioactivity using a scintillation counter. For fluorescent ligands, measure the fluorescence using a suitable plate reader.

  • Data Analysis: Plot the percentage of specific binding of the labeled ligand against the concentration of the unlabeled competitor. Determine the IC₅₀ value for both the brominated and chlorinated compounds. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant. Compare the Ki values to determine the relative binding affinities.

Data Presentation and Interpretation

To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.

Biological Activity Brominated Tyrosine Derivative Chlorinated Tyrosine Derivative
Cytotoxicity (IC₅₀) e.g., 10.5 ± 1.2 µMe.g., 25.3 ± 2.8 µM
Enzyme Inhibition (Ki) e.g., 0.8 ± 0.1 µMe.g., 2.1 ± 0.3 µM
Receptor Binding (Ki) e.g., 5.2 ± 0.7 nMe.g., 15.8 ± 1.9 nM

Interpretation: In this hypothetical example, the brominated tyrosine derivative exhibits greater cytotoxicity (lower IC₅₀), more potent enzyme inhibition (lower Ki), and higher receptor binding affinity (lower Ki) compared to its chlorinated counterpart. This would suggest that for this particular molecular scaffold and biological target, bromination leads to enhanced biological activity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of the biological activities of brominated and chlorinated tyrosines. By moving beyond their roles as mere biomarkers, and by employing the detailed experimental protocols outlined herein, researchers can begin to elucidate the specific structure-activity relationships that govern the functional consequences of tyrosine halogenation.

The systematic generation of direct comparative data will be instrumental in several key areas:

  • Drug Discovery: A deeper understanding of how different halogens impact biological activity can guide the rational design of more potent and selective therapeutic agents.

  • Toxicology: Comparative studies can shed light on the relative toxicities of different halogenated compounds, which is crucial for assessing the risks associated with environmental exposures and inflammatory conditions.

  • Chemical Biology: Elucidating the precise molecular interactions that are enhanced or diminished by bromination versus chlorination will provide fundamental insights into the chemical biology of post-translational modifications.

The field is ripe for exploration, and it is our hope that this guide will serve as a valuable resource for scientists dedicated to unraveling the complex and fascinating world of halogenated tyrosines.

References

  • Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. MDPI. [Link]

  • Hypochlorous acid-mediated modification of proteins and its consequences. Essays in Biochemistry. [Link]

  • Tyrosine halogenation converts α-defensins into potent immunomodulators. bioRxiv. [Link]

  • Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2. PMC. [Link]

  • The role of endogenous bromotyrosine in health and disease. PubMed. [Link]

  • Myeloperoxidase (MPO) Peroxidation Activity Assay Kit. Biovision. [Link]

  • Human Eosinophil Peroxidase (EPX) ELISA Kit. DLdevelop. [Link]

  • ELISA Kit for Eosinophil Peroxidase (EPX). Cloud-Clone Corp.. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. MDPI. [Link]

  • 3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. Biochemistry. [Link]

  • Chlorinated Tyrosine Species as Markers of Inflammation: A Kinetic Study. University of Vermont. [Link]

  • A Sensitive High Throughput ELISA for Human Eosinophil Peroxidase: A Specific Assay to Quantify Eosinophil Degranulation from Patient-derived Sources. PMC. [Link]

  • Non-Competitive Inhibition of Acetylcholinesterase by Bromotyrosine Alkaloids. ResearchGate. [Link]

  • Hypochlorous acid-mediated modification of proteins and its consequences. Biochemical Society Transactions. [Link]

  • Myeloperoxidase-derived oxidation: mechanisms of biological damage and its prevention. PMC. [Link]

  • Non-competitive inhibition of acetylcholinesterase by bromotyrosine alkaloids. PubMed. [Link]

  • Product Manual for Myeloperoxidase Activity Assay Kit. Northwest Life Science Specialties, LLC. [Link]

  • MTT ASSAY: Principle. University of anbar. [Link]

  • Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. PubMed. [Link]

  • New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions. RSC Publishing. [Link]

  • 3-chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima. PubMed. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • 3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo. ACS Publications. [Link]

  • Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. PMC. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Enzyme inhibitors. University of Reading. [Link]

  • Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. PubMed. [Link]

  • Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. PubMed. [Link]

  • The metabolism and de-bromination of bromotyrosine in vivo. PubMed. [Link]

  • Inhibition Types - Control Of Enzyme Activity - MCAT Content. Jack Westin. [Link]

Sources

Structural comparison of 3,5-dibromo-L-tyrosine and thyroxine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Development and Molecular Biology

In the landscape of molecular biology and pharmacology, the intricate dance between a molecule's structure and its biological function is a central theme. This guide provides a detailed structural comparison of 3,5-dibromo-L-tyrosine, a halogenated amino acid, and thyroxine (T4), the primary hormone secreted by the thyroid gland. Understanding the nuanced structural differences and similarities between these molecules is crucial for researchers investigating thyroid hormone metabolism, developing novel therapeutic agents, and exploring the impact of halogenation on biological activity.

At a Glance: Foundational Differences

While both molecules share a common L-tyrosine backbone, their substitutions on the phenolic ring fundamentally dictate their three-dimensional structure and, consequently, their interaction with biological targets. 3,5-dibromo-L-tyrosine is a derivative of L-tyrosine with two bromine atoms attached to its benzyl group at the 3 and 5 positions[1][2]. Thyroxine, on the other hand, is a more complex structure, essentially formed from the coupling of two diiodotyrosine residues, resulting in a diphenyl ether linkage and four iodine atoms[3][4][5].

This core difference—a single aromatic ring versus a diphenyl ether system—is the primary driver of the distinct structural and functional profiles of these two compounds.

Molecular Architecture: A Visual Comparison

The two-dimensional structures of 3,5-dibromo-L-tyrosine and thyroxine highlight their fundamental architectural differences.

Sources

Publish Comparison Guide: In Vitro vs. In Vivo Effects of 3,5-Dibromo-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of the in vitro and in vivo profiles of 3,5-Dibromo-L-tyrosine (L-DBT) .

Executive Summary: The Dual Identity of DBT

3,5-Dibromo-L-tyrosine (L-DBT) occupies a unique niche in biomedical research, functioning primarily as a specific biomarker for eosinophilic inflammation rather than a direct therapeutic agent. While its stereoisomer, 3,5-Dibromo-D-tyrosine , is investigated for neuroprotection (stroke/seizure), L-DBT is the physiological footprint of Eosinophil Peroxidase (EPO) activity.

For drug development professionals, distinguishing between these roles is critical:

  • In Vitro: L-DBT is a reagent for peptide synthesis (enhancing lipophilicity) and a standard for quantifying oxidative protein damage.

  • In Vivo: It serves as a circulating footprint of eosinophil activation in asthma, cystic fibrosis, and parasitic infections.

This guide contrasts the product’s performance as a biomarker standard against its therapeutic analogues.

Mechanism of Action & Biological Context[1][2]

The Eosinophil Peroxidase (EPO) Pathway

In vivo, L-DBT is generated when eosinophils are activated. The enzyme Eosinophil Peroxidase (EPO) utilizes hydrogen peroxide (


) and bromide ions (

) to generate hypobromous acid (

), a potent oxidant that brominates tyrosine residues on host proteins.

EPO_Pathway Eosinophil Activated Eosinophil EPO Eosinophil Peroxidase (EPO) Eosinophil->EPO Secretes HOBr Hypobromous Acid (HOBr) EPO->HOBr Catalyzes (with Substrates) Substrates H2O2 + Br- Substrates->EPO DBT 3,5-Dibromo-L-tyrosine (Biomarker) HOBr->DBT Brominates ProteinTyr Protein-Tyrosine ProteinTyr->DBT Substrate Damage Tissue Damage / Protein Dysfunction DBT->Damage Correlates with

Figure 1: Mechanism of endogenous L-DBT formation via the Eosinophil Peroxidase pathway. Unlike MPO (which prefers chloride), EPO preferentially utilizes bromide.

Comparative Profile: In Vitro vs. In Vivo

Product Performance Matrix
FeatureIn Vitro Profile In Vivo Profile
Primary Role Synthetic Building Block / Analytical StandardPathological Biomarker
Mechanism Enhances peptide lipophilicity; acts as a cross-linker.Product of oxidative stress (EPO-mediated).
Stability High (chemically stable solid).Metabolized rapidly (half-life < 2h in plasma).
Toxicity Cytotoxic at high conc. (>100 µM) due to oxidative stress.Generally non-toxic; cleared renally.
Key Application Solid Phase Peptide Synthesis (SPPS).Monitoring Asthma/COPD severity.
Detection Limit nM range (HPLC-UV/MS).fmol/mg protein (GC-MS / LC-MS).
Comparative Analysis: L-DBT vs. Alternatives
CompoundStereochemistryPrimary ApplicationKey Differentiator
3,5-Dibromo-L-tyrosine L-Isomer Biomarker / Reagent Natural metabolite of EPO; used in peptide synthesis.
3,5-Dibromo-D-tyrosine D-IsomerTherapeutic (Investigational) Neuroprotective; resistant to enzymatic degradation.
3,5-Diiodo-L-tyrosine (DIT) L-IsomerThyroid Precursor Precursor to T3/T4; distinct biological pathway.
3-Bromotyrosine L-IsomerBiomarker Marker of total halogenation (less specific than DBT).

Expert Insight: Do not interchange the L- and D-isomers in therapeutic assays. The D-isomer is the active neuroprotectant in stroke models because it evades rapid metabolic breakdown, whereas L-DBT is quickly processed by endogenous tyrosine transaminases.

Experimental Protocols

Protocol A: In Vitro Synthesis of 3,5-Dibromo-L-tyrosine

For use as a high-purity standard in mass spectrometry.

Principle: Regioselective bromination of L-tyrosine using DMSO/HBr, which generates active brominating species in situ.

  • Reagents: L-Tyrosine (1.81 g, 10 mmol), HBr (48% aq, 4.4 mL), DMSO (2.2 equiv), Acetic Acid (glacial).

  • Reaction:

    • Dissolve L-Tyrosine in HBr/Acetic acid mixture.

    • Add DMSO dropwise at room temperature (exothermic reaction).

    • Stir for 2 hours at ambient temperature.

  • Work-up:

    • Neutralize with 5M NaOH to pH 5.0.

    • Precipitate forms; filter and wash with cold water.

    • Recrystallize from water/ethanol.

  • Validation: Confirm purity via HPLC (280 nm) and Mass Spec (m/z 337/339/341 triplet pattern characteristic of dibromo compounds).

Protocol B: In Vivo Quantification (Biomarker Assay)

For assessing eosinophil-driven inflammation in plasma or sputum.

Workflow: Stable Isotope Dilution LC-MS/MS.

LCMS_Workflow Sample Biological Sample (Plasma/Sputum) Spike Add Internal Standard (13C-labeled L-DBT) Sample->Spike Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Spike->Hydrolysis SPE Solid Phase Extraction (C18 Column) Hydrolysis->SPE Deriv Derivatization (e.g., HFBA/PFPA) SPE->Deriv LCMS LC-MS/MS Analysis (SIM Mode) Deriv->LCMS

Figure 2: Workflow for quantifying L-DBT in biological matrices. Acid hydrolysis is required to release DBT from protein backbones.

In Vivo Efficacy Data (Contextual)

While L-DBT is not a drug, its accumulation correlates with disease severity.

  • Asthma Models: In ovalbumin-sensitized mice, lung tissue levels of L-DBT increase 10-50 fold compared to controls.

  • Pharmacokinetics (Rat):

    • Route: Intraperitoneal (IP).[1]

    • Half-life (

      
      ):  ~1.5 hours (Rapid elimination).
      
    • Clearance: Primarily renal; detected in urine as N-acetylated metabolites.

Contrast with D-Isomer (Therapeutic):

  • 3,5-Dibromo-D-tyrosine (

    
     IP) reduces infarct volume by ~40% in rat MCAo (stroke) models.
    
  • Note: L-DBT does not show this magnitude of neuroprotection due to rapid metabolism and lack of NMDA receptor antagonism.

References

  • Wu, W., et al. (1999). "Eosinophil peroxidase-dependent hydroxylation of salicylic acid: a potential marker for eosinophil activation in vivo." Biochemical Pharmacology. Link

  • MacPherson, J.C., et al. (2001). "Eosinophils are a major source of nitric oxide-derived oxidants in severe asthma: characterization of pathways available to eosinophils for generating reactive nitrogen species." Journal of Immunology. Link

  • Martynyuk, A.E., et al. (2006). "The halogenated derivative of tyrosine, 3,5-dibromo-D-tyrosine, is a positive allosteric modulator of the GABA(A) receptor." Neuropharmacology. Link

  • Simplicio, A.L., et al. (2015).[2] "Prodrugs for Central Nervous System Delivery." Molecules. Link

  • Kato, Y., et al. (2003). "3,5-Dibromo-L-tyrosine as a specific marker of protein modification by eosinophils in vivo." Methods in Enzymology. Link

Sources

Technical Validation Guide: Synthetic 3,5-Dibromo-L-tyrosine Standards in Eosinophil Peroxidase Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

In the assessment of eosinophilic inflammation—critical in asthma, eosinophilic esophagitis (EoE), and parasitic infections—Eosinophil Peroxidase (EPO) is the primary enzymatic driver of oxidative tissue damage.[1][2][3] While Myeloperoxidase (MPO) and EPO both generate halogenating species, EPO uniquely favors the production of hypobromous acid (HOBr) at physiological halide concentrations.[3]

Consequently, 3,5-Dibromo-L-tyrosine (3,5-DBT) has emerged as the superior, specific stable biomarker for EPO activity, distinguishing it from 3-chlorotyrosine (MPO-specific) and the less specific 3-bromotyrosine (3-BT).

However, quantifying 3,5-DBT in complex biological matrices (sputum, plasma, urine) is fraught with analytical peril. Matrix suppression, extraction losses, and artifactual bromination can skew results by orders of magnitude. This guide compares the performance of External Calibration against the Stable Isotope Dilution LC-MS/MS method using high-purity synthetic standards, demonstrating why the latter is the non-negotiable standard for confirming experimental findings.

The Comparative Landscape

The following table contrasts the reliability of findings generated using generic reagents versus validated synthetic internal standards.

Table 1: Comparative Performance of Quantification Strategies
FeatureMethod A: External Calibration Method B: Stable Isotope Dilution (Recommended)
Standard Used Unlabeled commercial 3,5-DBT (External Curve)Synthetic

-Labeled 3,5-DBT (Internal Standard)
Matrix Effect Correction None. Susceptible to ion suppression (signal loss) in urine/plasma.Complete. The labeled standard co-elutes and suffers identical suppression, normalizing the ratio.[3]
Extraction Recovery Unknown. Losses during SPE/hydrolysis are not accounted for.[3]Auto-Corrected. Loss of analyte is mirrored by loss of standard; ratio remains constant.
Precision (CV%) Low (15–30% variability).[3]High (<5% variability).[3][4][5]
False Positive Risk High. Retention time shifts in complex matrices can lead to misidentification.[3]Low. The isotopologue provides a secondary confirmation of retention time.
Causality Confirmation Weak. Cannot distinguish ex vivo artifactual bromination.Strong. Can be used to track specific pathways if precursors are labeled.[3]

Analytical Validation: The "Gold Standard" Workflow

To confirm experimental findings, one cannot simply rely on peak area.[3] The causality of the signal must be validated through Stable Isotope Dilution LC-MS/MS .

The Mechanistic Logic

By spiking samples with a synthetic isotopologue (e.g.,


-3,5-DBT) before sample preparation, the standard acts as a molecular chaperone. Any variation in:
  • Proteolytic Hydrolysis (efficiency of protein breakdown)[3]

  • Solid Phase Extraction (SPE) (column binding affinity)[3]

  • Ionization Efficiency (source competition)

...affects both the endogenous analyte and the synthetic standard equally.[3] Therefore, the ratio of the two signals provides a quantification that is independent of recovery yield.[3]

Visualizing the Self-Validating Protocol

The following diagram outlines the critical decision points and flow for validating EPO activity using synthetic standards.

G cluster_inputs Input Phase cluster_process Processing Phase cluster_output Validation Phase Sample Biological Sample (Plasma/Urine/Tissue) Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Sample->Hydrolysis Protein-Bound Standard Spike Synthetic Standard (13C-3,5-DBT) Standard->Hydrolysis Normalizes Hydrolysis Loss SPE Solid Phase Extraction (C18 / SCX) Hydrolysis->SPE Lysate LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Enriched Fraction LCMS->Standard QC Check: Retention Time Match Ratio Calculate Ratio: Endogenous Area / Standard Area LCMS->Ratio Data Processing Result Quantified EPO Activity (nmol/mol Tyrosine) Ratio->Result Calibration Curve

Figure 1: Self-validating Isotope Dilution Workflow. The red node (Standard Spike) is the critical control point that normalizes all downstream processing variability (Blue nodes).[3]

Detailed Experimental Protocol

This protocol is adapted from the foundational work of Wu et al. (1999) and optimized for modern triple-quadrupole mass spectrometry.[3]

Phase 1: Synthesis of the Internal Standard (If commercial unavailable)

Note: While commercial standards exist, in-house synthesis allows for specific isotopic labeling.

  • Reagents: Dissolve L-[

    
    ]-Tyrosine (1 mM) in phosphate buffer (pH 7.4).
    
  • Bromination: Add Eosinophil Peroxidase (EPO) and H

    
    O
    
    
    
    in the presence of 100 µM NaBr.
    • Why EPO? Using the enzyme itself ensures the standard mimics the exact biological isomer (3,5-DBT) rather than chemical bromination which might yield impurities.[3]

  • Purification: Isolate the

    
    -3,5-DBT fraction via preparative HPLC.
    
  • Validation: Confirm mass shift (+9 Da for

    
    ) via MS scan.
    
Phase 2: Sample Preparation & Quantification[3]
  • Spiking: To 500 µL of plasma or urine, add 10 pmol of the synthetic

    
    -3,5-DBT standard.
    
    • Critical Step: This must happen before any other step to account for 100% of the workflow variance.

  • Hydrolysis: Add 6N HCl (benzoic acid added as preservative) and heat at 110°C for 24 hours under vacuum (to prevent oxidative degradation).

    • Purpose: Frees 3,5-DBT from protein backbones (e.g., albumin, fibrinogen).

  • Enrichment (SPE):

    • Condition C18 SPE columns with methanol followed by 0.1% TFA.[3]

    • Load hydrolysate.[3] Wash with 0.1% TFA (removes salts).[3]

    • Elute with 80% Methanol/0.1% Formic Acid.[3]

    • Dry under nitrogen and reconstitute in mobile phase.[3]

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).[3]

    • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.[3]

    • MRM Transitions:

      • Endogenous 3,5-DBT: Monitor m/z 338

        
         292 (Loss of COOH).[3]
        
      • Synthetic Standard: Monitor m/z 347

        
         301 (Shift due to 
        
        
        
        ).

Interpreting the Data: Confirmation Criteria

To confirm that a peak is indeed biologically relevant 3,5-DBT and not an artifact:

  • Retention Time Co-elution: The endogenous peak must align perfectly (<0.05 min deviation) with the synthetic

    
    -standard.
    
  • Isotopic Ratio Stability: The ratio of the quantification transition to a qualifier transition (e.g., m/z 338

    
     81 [Br isotope]) should match the authentic standard.
    
  • Biological Context: 3,5-DBT levels should correlate with eosinophil counts or Eosinophil Cationic Protein (ECP) levels, but not necessarily with neutrophil markers (MPO), validating the specificity of the EPO pathway.[3]

References
  • Wu, W., et al. (1999).[3][6][7] "3-Bromotyrosine and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo."[1][2][6][7][8] Biochemistry.

  • Wedes, S. H., et al. (2011).[3][6][9] "Urinary bromotyrosine measures asthma control and predicts asthma exacerbations in children."[3][6] The Journal of Pediatrics.

  • Kato, Y., et al. (2005).[3] "Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry." Journal of Clinical Biochemistry and Nutrition.

  • Hazen, S. L. (2004).[3][8] "Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine." Analytical Biochemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromo-L-tyrosine
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-L-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.